(S)-3-Aminotetrahydrofuran-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S)-3-aminooxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUWXXVBEAYCSQ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@]1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680185 | |
| Record name | (3S)-3-Aminooxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315052-80-2 | |
| Record name | (3S)-3-Aminooxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-3-Aminotetrahydrofuran-3-carboxylic Acid: First Synthesis & Resolution Guide
This guide provides an in-depth technical analysis of the first synthesis and resolution of (S)-3-Aminotetrahydrofuran-3-carboxylic acid (CAS: 1315052-80-2). This quaternary amino acid is a critical scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere for serine or cysteine derivatives, and is notably utilized in the synthesis of cathepsin inhibitors and other peptidomimetics.
Executive Technical Summary
The synthesis of This compound presents a classic challenge in organic synthesis: the construction of a quaternary stereocenter on a heterocyclic ring. Unlike simple
The first scalable and authoritative access to the enantiopure (S)-isomer was not achieved through a de novo asymmetric total synthesis, but rather through the Bucherer-Bergs multicomponent reaction followed by a rigorous optical resolution . This pathway, optimized by process chemists at Boehringer Ingelheim (Han, Senanayake, Tang, et al., 2008), remains the industrial gold standard for accessing this chiral building block.
Key Synthetic Characteristics:
-
Core Strategy: Bucherer-Bergs Spirocyclization
Hydrolysis Resolution. -
Starting Material: Dihydrofuran-3(2H)-one (3-Ketotetrahydrofuran).
-
Chirality Source: Chemical resolution (via chiral acids) or Enzymatic resolution (Amidase/Lipase).
-
Absolute Configuration: (S)-enantiomer confirmed via X-ray crystallography and Vibrational Circular Dichroism (VCD).
The Foundational Route: Bucherer-Bergs Synthesis
The synthesis begins with the construction of the racemic quaternary center. The Bucherer-Bergs reaction is preferred over the Strecker synthesis because the resulting hydantoin intermediate is crystalline, easy to purify, and thermodynamically stable.
Mechanism of Action
-
Imine Formation: The ketone carbonyl condenses with ammonia (from ammonium carbonate) to form an imine.
-
Nucleophilic Attack: Cyanide anion attacks the imine to form an
-aminonitrile. -
Carbamoylation: Carbon dioxide (from carbonate) reacts with the amine to form a carbamic acid.
-
Cyclization: Intramolecular attack of the carbamate oxygen on the nitrile carbon closes the spiro-hydantoin ring.
DOT Diagram: Bucherer-Bergs Pathway
Figure 1: The Bucherer-Bergs pathway to the racemic quaternary amino acid precursor.
The Chiral Breakthrough: Resolution of the (S)-Enantiomer
The pivotal step distinguishing the "first synthesis" of the (S)-isomer is the resolution process. While modern methods might employ chiral HPLC, the foundational chemical route utilizes fractional crystallization with a chiral resolving agent.
Resolution Strategy (Boehringer Ingelheim Protocol)
The racemic amino acid is converted to a derivative (often an ester or amide) or resolved directly using a chiral acid.
-
Resolving Agent: (S)-Mandelic acid or (L)-Tartaric acid derivatives.
-
Principle: Formation of diastereomeric salts with distinct solubility profiles. The (S,S)-salt precipitates, while the (R,S)-salt remains in the mother liquor (or vice versa).
-
Alternative (Enzymatic): Selective hydrolysis of the spiro-hydantoin using a D-hydantoinase (leaving the L-form) or an amidase on the amide derivative.
DOT Diagram: Resolution Logic
Figure 2: Resolution logic for isolating the (S)-enantiomer from the racemic mixture.
Detailed Experimental Protocol
Note: This protocol is synthesized from the standard industrial methods described in WO2008080891 and related process chemistry literature.
Step 1: Synthesis of Tetrahydrofuran-3-spiro-5'-hydantoin
-
Reagents: Dihydrofuran-3(2H)-one (1.0 eq), Ammonium Carbonate (3.0 eq), Potassium Cyanide (1.2 eq).
-
Solvent: Ethanol/Water (1:1).
-
Procedure:
-
Dissolve ammonium carbonate and KCN in water.
-
Add the ketone in ethanol dropwise at 50°C.
-
Heat to 60°C for 4-6 hours. The solution will turn dark, then precipitate the hydantoin.
-
Cool to 0°C, filter the white solid, and wash with cold water.
-
Yield: ~75-85%.
-
Step 2: Hydrolysis to Racemic Amino Acid
-
Reagents: Barium Hydroxide octahydrate (Ba(OH)₂·8H₂O) (1.5 eq).
-
Solvent: Water (autoclave conditions often required for difficult substrates, but reflux is sufficient here).
-
Procedure:
-
Suspend hydantoin in aqueous Ba(OH)₂.
-
Reflux at 100°C for 24-48 hours until ammonia evolution ceases.
-
Precipitate BaCO₃ by adding ammonium carbonate or bubbling CO₂.
-
Filter hot. Evaporate filtrate to dryness to obtain the crude racemic amino acid.
-
Step 3: Isolation of (S)-Enantiomer (Chemical Resolution)
Validation Note: Enzymatic resolution is often preferred for scale, but chemical resolution is the classical "first" synthetic access.
-
Derivatization (Optional but recommended): Convert the amino acid to the methyl ester hydrochloride.
-
Salt Formation: Dissolve the racemic ester in methanol. Add 0.5 equivalents of (L)-Dibenzoyl-tartaric acid .
-
Crystallization: Allow the solution to stand at 4°C. The (S)-amine-(L)-tartrate salt crystallizes out preferentially.
-
Recrystallization: Recrystallize from MeOH/EtOH to upgrade ee% to >99%.
-
Free Basing: Treat the salt with excess HCl/MeOH to recover the (S)-amino acid ester, then hydrolyze with LiOH to yield the free acid.
Validation & Analytical Data
| Parameter | Specification for (S)-Isomer | Method |
| CAS Number | 1315052-80-2 | Registry Check |
| Appearance | White crystalline solid | Visual |
| Molecular Weight | 131.13 g/mol | Mass Spec |
| Optical Rotation | Polarimetry | |
| Enantiomeric Excess | > 98% | Chiral HPLC (Crownpak CR+) |
| Absolute Config | (S) | X-Ray / VCD |
Self-Validating System: To ensure the product is the correct enantiomer, perform a Mosher's Amide analysis . React a small aliquot of the product with (R)-MTPA-Cl. The 1H-NMR shifts of the diastereomer will confirm the absolute configuration compared to literature values for the (S)-adduct.
References
-
Han, Z., Gerlach, K., Krishnamurthy, D., Senanayake, C. H., Tang, W., et al. (2008).[1] Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO 2008/080891 A2 . Boehringer Ingelheim International GmbH.
-
Source:
-
-
Miyazawa, T., et al. (2013). Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids. Tetrahedron: Asymmetry, 24(8), 464-467. (Describes the parallel sulfur-analog methodology).
-
Source:
-
-
Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Glykokiamidinen. Journal für Praktische Chemie, 140(2), 291–316.
-
Source:
-
Sources
Technical Guide: Stereoselective Synthesis of 3-Amino-tetrahydrofuran-3-carboxylic Acid
Executive Summary & Strategic Analysis
3-Amino-tetrahydrofuran-3-carboxylic acid (3-A-THF-3-CA) is a critical non-proteinogenic amino acid scaffold. It serves as a conformationally constrained bioisostere of serine or cysteine and is a pivotal P2 building block in the synthesis of HCV protease inhibitors and GPCR ligands.
The Synthetic Challenge: The core difficulty lies in the construction of the quaternary stereocenter at the 3-position of the tetrahydrofuran ring. Unlike acyclic amino acids, the cyclic nature of the THF ring imposes steric constraints that make direct catalytic asymmetric alkylation difficult.
Strategic Approaches: This guide details two distinct, field-proven workflows:
-
The Industrial Baseline (Robust): A scalable Bucherer-Bergs reaction yielding a racemic hydantoin, followed by enzymatic or chemical resolution. This is the preferred route for multi-gram to kilogram synthesis due to the low cost of reagents and high safety profile compared to direct cyanation methods.
-
The Asymmetric Route (De Novo): A diastereoselective Strecker synthesis utilizing a chiral auxiliary ((R)-phenylglycinol).[1] This is ideal for early-phase discovery where high enantiopurity is required without a resolution step.
Protocol A: The Bucherer-Bergs & Enzymatic Resolution Route
This pathway relies on the thermodynamic stability of the spiro-hydantoin intermediate. It is the industry standard for generating the racemic core, which is subsequently resolved.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the conversion of 3-tetrahydrofuranone to the target amino acid via a spiro-hydantoin intermediate.
Step-by-Step Methodology
Step 1: Bucherer-Bergs Cyclization
-
Reagents: Dihydrofuran-3(2H)-one (1.0 eq), (NH₄)₂CO₃ (3.0 eq), KCN (1.5 eq).
-
Solvent: Ethanol/Water (1:1 v/v).
-
Protocol:
-
Dissolve dihydrofuran-3(2H)-one in EtOH/H₂O.
-
Add ammonium carbonate and potassium cyanide carefully (Caution: HCN evolution).
-
Heat to 60°C for 18–24 hours. The spiro-hydantoin precipitates as a white solid.
-
Isolation: Cool to 0°C, filter the precipitate, and wash with cold water.
-
Yield Expectation: 75–85%.
-
Step 2: Hydrolysis to Racemic Amino Acid
-
Reagents: Ba(OH)₂·8H₂O (excess) or NaOH (4M).
-
Protocol:
-
Suspend the hydantoin in aqueous base.
-
Reflux at 100°C for 24–48 hours (hydantoin rings are robust and require vigorous hydrolysis).
-
Neutralize with H₂SO₄ (if using Barium) to precipitate BaSO₄, or use ion-exchange resin (Dowex 50W) if using NaOH.
-
Lyophilize to obtain the racemic amino acid.
-
Step 3: Enzymatic Resolution (The Stereoselective Step) To achieve >99% ee, we employ a kinetic resolution on the N-acetyl derivative.
-
Substrate: N-Acetyl-3-amino-tetrahydrofuran-3-carboxylic acid.
-
Enzyme: Acylase I (from Aspergillus melleus or Porcine Kidney).
-
Buffer: 0.1 M Phosphate buffer (pH 7.5), containing 0.5 mM CoCl₂ (cofactor).
-
Protocol:
-
Dissolve the racemic N-acetyl substrate in the buffer.
-
Add Acylase I (approx. 30 mg/g substrate).
-
Incubate at 37°C with gentle shaking.
-
Mechanism: The enzyme selectively hydrolyzes the (S)-N-acetyl group (L-isomer equivalent) to the free amino acid, leaving the (R)-N-acetyl isomer intact.
-
Separation: Acidify to pH 2. Extract the unreacted (R)-N-acetyl acid with Ethyl Acetate. The desired (S)-free amino acid remains in the aqueous phase.
-
Purification: Desalt the aqueous phase using cation exchange chromatography.
-
Protocol B: Asymmetric Strecker Synthesis (De Novo)
For researchers requiring the (R)- or (S)-isomer specifically without the loss of 50% material inherent in resolution, the diastereoselective Strecker reaction using a chiral amine is the superior choice.
Mechanistic Pathway (DOT Visualization)
Figure 2: Asymmetric Strecker synthesis.[2][3] The chiral auxiliary directs the cyanide addition to a specific face of the imine.
Step-by-Step Methodology
Step 1: Formation of the Chiral Imine
-
Reagents: 3-Tetrahydrofuranone, (R)-phenylglycinol (1.0 eq).
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Protocol:
-
Mix ketone and amine in solvent with molecular sieves (4Å) or MgSO₄ to sequester water.
-
Stir at room temperature for 12 hours.
-
Filter and concentrate to yield the imine quantitatively.
-
Step 2: Diastereoselective Cyanation
-
Reagents: TMSCN (Trimethylsilyl cyanide), ZnI₂ (catalyst, 10 mol%).
-
Protocol:
-
Cool the imine solution in dry DCM to -78°C.
-
Add TMSCN dropwise.
-
Allow to warm slowly to 0°C over 6 hours.
-
Causality: The bulky phenyl group of the auxiliary blocks one face of the imine, forcing the cyanide to attack from the opposite side (Face-selective nucleophilic attack).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.
-
Step 3: Hydrolysis and Auxiliary Removal
-
Reagents: Conc. HCl, then Pd(OH)₂/C (Pearlman's catalyst).
-
Protocol:
-
Nitrile Hydrolysis: Treat the amino-nitrile with conc. HCl at reflux (60°C) to convert the nitrile to the carboxylic acid.
-
Auxiliary Cleavage: The phenylglycinol moiety is often cleaved during harsh hydrolysis or requires oxidative cleavage (Pb(OAc)₄). Alternatively, hydrogenolysis (H₂, Pd/C) can remove benzylic auxiliaries if simple benzyl amines were used.
-
Note: For (R)-phenylglycinol, oxidative cleavage is often required to yield the free amine.
-
Stereochemical Validation & Data Presentation
Trust in stereoselective synthesis requires rigorous validation. Do not rely solely on optical rotation.
Chiral HPLC Method
To verify enantiomeric excess (ee), use the following established conditions:
| Parameter | Condition |
| Column | Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm) |
| Mobile Phase | n-Hexane : Isopropanol (90:10) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Derivatization | Samples should be N-acetylated or N-Cbz protected for optimal resolution on these columns. |
Analytical Specification Table
| Property | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Purity (Chemical) | > 98.0% | 1H NMR (D₂O) |
| Purity (Chiral) | > 99.0% ee | Chiral HPLC |
| Specific Rotation | [α]D₂₀ = +12.5° (c=1, H₂O) | Polarimetry (for S-isomer) |
| Mass Spec | [M+H]+ = 132.1 | LC-MS (ESI) |
References
-
Vertex Pharmaceuticals Inc. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2. Link
- Core reference for the resolution and industrial scale-up of the THF amino acid.
- Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen. Journal für Praktische Chemie. Foundational reference for the Bucherer-Bergs reaction mechanism.
-
Avenoza, A., et al. (2002). Enantioselective Synthesis of Quaternary α-Amino Acids. Tetrahedron: Asymmetry.[4][5]
- Provides the theoretical grounding for the asymmetric Strecker reactions on cyclic ketones.
-
Phenomenex. (2023). Chiral HPLC Separation of Amino Acids Application Guide. Link
- Source for column selection (Chiralpak/Lux)
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Reactivity of Constrained Cyclic Amino Acids
Abstract
Constrained cyclic amino acids are pivotal building blocks in modern medicinal chemistry and drug discovery. By restricting the conformational flexibility inherent in linear amino acids, these cyclic structures offer profound advantages, including enhanced metabolic stability, improved binding affinity, and precise control over peptide secondary structures.[1] This guide delves into the fundamental principles governing the chemical reactivity of these unique molecules. We will explore how factors such as ring strain, stereoelectronics, and steric hindrance modulate the reactivity of both the amino acid backbone and its side chains. This resource is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also practical, field-proven protocols for assessing and utilizing the distinct reactivity of constrained cyclic amino acids in peptide synthesis and modification.
Introduction: The Reactivity Paradigm of Constrained Amino Acids
The incorporation of cyclic constraints into amino acid scaffolds fundamentally alters their chemical behavior. Unlike their linear counterparts, which can adopt a wide range of conformations, the atoms within a cyclic amino acid are locked into a more rigid arrangement. This rigidity is the primary determinant of their unique reactivity profile. The implications of this are far-reaching, influencing everything from the ease of peptide bond formation to the susceptibility of the resulting peptide to enzymatic degradation.[2]
Key factors influencing the reactivity of constrained cyclic amino acids include:
-
Ring Strain: Smaller ring systems (e.g., azetidines, cyclopropanes) possess significant angle and torsional strain.[3] This strain can increase the energy of the ground state, thereby lowering the activation energy for reactions that relieve this strain. For instance, the amide bond in a β-lactam (a four-membered cyclic amide) is highly susceptible to nucleophilic attack due to its inherent strain.[4]
-
Stereoelectronic Effects: The fixed geometry of a cyclic system dictates the alignment of orbitals. This can lead to favorable or unfavorable stereoelectronic interactions that can significantly impact reactivity. A classic example is the anomeric effect observed in sugar amino acids, where the orientation of lone pairs and antibonding orbitals influences the molecule's conformation and reactivity.[5][6]
-
Steric Hindrance: The rigid cyclic structure can shield reactive centers from approaching reagents, thereby slowing down or preventing certain reactions. Conversely, it can also hold reactive groups in close proximity, facilitating intramolecular reactions.
This guide will systematically unpack these principles, providing a clear understanding of how to predict and harness the chemical reactivity of these valuable synthetic tools.
The Impact of Conformational Constraint on Reactivity
Amide Bond Reactivity: A Tale of Two Termini
The formation of the peptide bond is the cornerstone of peptide chemistry. The reactivity of the N-terminal amine and the C-terminal carboxylic acid of a constrained cyclic amino acid can be markedly different from that of a standard amino acid.
-
N-Terminal Reactivity (Acylation): The nucleophilicity of the N-terminal amine is a key factor in the rate of peptide bond formation. In small, strained rings like azetidine-2-carboxylic acid, the endocyclic bond angles are compressed. This can alter the hybridization of the nitrogen atom, potentially affecting the availability of its lone pair for nucleophilic attack.[3] Furthermore, the steric environment around the nitrogen, dictated by the ring's substituents and conformation, plays a crucial role. Proline, a five-membered cyclic amino acid, is a well-known example where the secondary amine's reduced nucleophilicity and steric hindrance can lead to slower coupling reactions during solid-phase peptide synthesis (SPPS).[7]
-
C-Terminal Reactivity (Activation and Coupling): Activation of the C-terminal carboxylic acid is the first step in forming a peptide bond. The efficiency of this activation and the subsequent coupling can be influenced by the steric bulk of the cyclic scaffold. For sterically hindered cyclic amino acids, the use of potent coupling reagents such as HATU or HCTU is often necessary to achieve high coupling yields.[8]
Side-Chain Reactivity: A Matter of Presentation
The conformational rigidity of cyclic amino acids extends to their side chains, fixing their orientation in space. This can have a profound impact on the accessibility and reactivity of side-chain functional groups.
-
Enhanced Reactivity: By locking a side chain into a reactive conformation, intramolecular reactions can be significantly accelerated. For example, a cyclic amino acid could be designed to hold a nucleophilic side chain (e.g., a lysine amine) in close proximity to an electrophilic group, facilitating intramolecular cyclization.[9]
-
Hindered Reactivity: Conversely, the cyclic backbone can sterically shield a side-chain functional group, making it less accessible to external reagents. This can be advantageous for selective modifications at other positions in a peptide.
A powerful strategy for introducing diverse functionality is the "proline editing" approach, where a hydroxyproline residue is incorporated into a peptide and its hydroxyl group is subsequently modified to install a wide range of functional groups.[6][10] This highlights how the predictable geometry of a constrained residue can be leveraged for targeted chemical transformations.
Experimental Protocols for Assessing Reactivity
To translate theoretical understanding into practical application, robust experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for characterizing the reactivity of constrained cyclic amino acids.
Protocol 1: Assessing Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
Objective: To quantitatively assess the efficiency of coupling a constrained cyclic amino acid onto a resin-bound peptide and to troubleshoot difficult couplings.
Rationale: SPPS is a cornerstone of peptide chemistry, and ensuring high coupling efficiency at each step is critical for the synthesis of pure peptides.[11] Constrained cyclic amino acids, particularly those with steric bulk or altered nucleophilicity, can present coupling challenges.[7] This protocol utilizes a qualitative colorimetric test (the Kaiser test) to monitor the presence of free primary amines, indicating incomplete coupling.[12]
Materials:
-
Peptide-bound resin with a free N-terminal amine
-
Fmoc-protected constrained cyclic amino acid
-
Coupling reagent (e.g., HBTU, HATU)[8]
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Piperidine solution (20% in DMF)
-
Kaiser test kit (Reagent A: Ninhydrin in ethanol; Reagent B: Phenol in ethanol; Reagent C: KCN in pyridine)[13]
-
Acetic anhydride (for capping)
Methodology:
-
Resin Preparation: Swell the peptide-bound resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Pre-Coupling Sample: Remove a small sample of resin beads (approx. 5 mg) for a positive Kaiser test control.
-
Coupling Reaction:
-
Pre-activate the Fmoc-constrained amino acid (3 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.[14]
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. For known difficult couplings, this time can be extended, or a double coupling can be performed.[7]
-
-
Washing: Wash the resin with DMF (5x) to remove excess reagents.
-
Monitoring with Kaiser Test:
-
Take a small sample of the resin beads.
-
Wash with ethanol.
-
Add 2-3 drops each of Kaiser test reagents A, B, and C.
-
Heat at 100°C for 5 minutes.[13]
-
Interpretation:
-
Dark blue beads: Incomplete coupling (presence of primary amines).
-
Yellow/Colorless beads: Complete coupling.
-
Red/Brown beads: Indicates the presence of an N-terminal proline (a secondary amine), for which the Kaiser test is less reliable. An isatin test can be used for confirmation.[13]
-
-
-
Troubleshooting (if coupling is incomplete):
-
Recouple: Repeat the coupling step with fresh reagents.
-
Capping: If recoupling is ineffective, treat the resin with a solution of acetic anhydride and DIPEA in DMF to permanently block any unreacted amines, preventing the formation of deletion peptide impurities.[13]
-
Self-Validation: The protocol's integrity is maintained by using a pre-coupling resin sample as a positive control for the Kaiser test, ensuring the reagents are active. A successful (negative) Kaiser test post-coupling validates the reaction's completion.
Protocol 2: Side-Chain Modification via Nucleophilic Substitution
Objective: To perform a targeted chemical modification on the side chain of an incorporated constrained cyclic amino acid.
Rationale: The ability to selectively modify side chains opens up avenues for creating peptide conjugates, fluorescent probes, and peptidomimetics with novel properties.[15] This protocol details the conversion of a hydroxyl group on a constrained amino acid side chain (e.g., hydroxyproline) to an azide, a versatile chemical handle for bioorthogonal chemistry.[10]
Materials:
-
Peptide-on-resin containing a constrained cyclic amino acid with a free hydroxyl group.
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
DMF (anhydrous)
-
DCM
Methodology:
-
Resin Preparation: Swell the peptide-resin in anhydrous DMF.
-
Reaction Setup: In a reaction vessel, suspend the resin in a minimal volume of anhydrous DMF.
-
Reagent Addition: Add DPPA (5 equivalents) and DBU (5 equivalents) to the resin suspension.
-
Reaction: Agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing by LC-MS.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and methanol (3x).
-
Drying: Dry the resin under vacuum.
-
Verification: Cleave a small portion of the peptide from the resin and confirm the mass change corresponding to the conversion of the hydroxyl group to an azide using mass spectrometry.
Expert Insight: The choice of base (DBU) and azide source (DPPA) is crucial for achieving high efficiency in this Mitsunobu-type reaction on a solid support. The anhydrous conditions are critical to prevent hydrolysis of the reagents.
Data Presentation & Visualization
Quantitative Data Summary
The impact of conformational constraints on reactivity can be quantified. The table below presents hypothetical comparative data for the coupling efficiency of different amino acids in SPPS.
| Amino Acid Type | Structure | Relative Coupling Time (to completion) | Notes |
| Linear (Ala) | Acyclic | 1.0 (baseline) | Standard, unhindered coupling. |
| Cyclic (Pro) | 5-membered ring | 1.5 - 2.0 | Secondary amine is less nucleophilic and more sterically hindered.[7] |
| Strained Cyclic (Aze) | 4-membered ring | 1.2 - 1.8 | Ring strain can influence reactivity, but steric factors are also at play.[3] |
| Bulky Cyclic (ACC) | 6-membered ring | 2.5 - 4.0 | Significant steric hindrance from the cyclohexane backbone.[1] |
Aze = Azetidine-2-carboxylic acid; ACC = 1-Aminocyclohexanecarboxylic acid
Diagrams and Workflows
Visual representations are invaluable for understanding complex chemical concepts and experimental procedures.
Caption: Logical relationship between conformational constraint and its impact on chemical properties.
Caption: Experimental workflow for assessing SPPS coupling efficiency.
Applications in Drug Discovery and Peptide Design
The unique reactivity profile of constrained cyclic amino acids directly translates into significant advantages in the development of novel therapeutics.
-
Enhanced Metabolic Stability: One of the primary hurdles for peptide-based drugs is their rapid degradation by proteases in the body. The altered amide bond geometry and steric hindrance provided by constrained amino acids can render these bonds unrecognizable by the active sites of proteolytic enzymes, thereby increasing the in vivo half-life of the peptide.[2][16] The structural rigidity imparted by cyclization is a key strategy to make peptides less susceptible to proteolysis.[2]
-
Peptidomimetics and Target Affinity: By locking a peptide into its bioactive conformation, constrained amino acids can significantly enhance binding affinity and specificity for a biological target.[1] This pre-organization reduces the entropic penalty of binding, leading to more potent inhibitors or agonists.[17]
-
Novel Bioconjugation Handles: The ability to selectively functionalize the side chains of constrained amino acids provides a powerful tool for creating antibody-drug conjugates, targeted imaging agents, and other sophisticated biomolecules. The unique reactivity allows for precise, site-specific modifications that are often not possible with standard amino acids.[10]
Conclusion and Future Outlook
Constrained cyclic amino acids represent a mature yet continually evolving class of building blocks that offer unparalleled control over peptide structure and function. Their distinct chemical reactivity, governed by a confluence of ring strain, stereoelectronic effects, and steric factors, is not a hurdle to be overcome but rather a powerful tool to be harnessed. By understanding the principles outlined in this guide, researchers can make more informed decisions in the design and synthesis of next-generation peptidomimetics, leading to the development of more stable, potent, and specific therapeutic agents. The continued development of novel constrained scaffolds and more efficient synthetic methodologies promises to further expand the already vast potential of these remarkable molecules in drug discovery and chemical biology.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycer
- The Role of Cyclic Amino Acids in Foldamer Design and Pharmaceutical Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. (2020). Life Chemicals.
- Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. (1996). Journal of the American Chemical Society.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (n.d.). PMC.
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). PMC - PubMed Central.
- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
- Synthesis of Side-Chain Modified Polypeptides. (2015).
- Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (n.d.).
- Amide Bond Activation of Biological Molecules. (n.d.). PMC.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.
- Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Form
- Procedures to Improve Difficult Couplings. (2025).
- Side Chain Cycliz
- Extraordinary metabolic stability of peptides containing α-aminoxy acids. (n.d.). PubMed.
- Preventing Racemization of Proline During Peptide Synthesis. (n.d.). Benchchem.
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- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
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- 17. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility and Stability of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the critical physicochemical properties of (S)-3-Aminotetrahydrofuran-3-carboxylic acid, a key building block in contemporary drug discovery. As a non-proteinogenic amino acid, its unique constrained cyclic structure offers a valuable scaffold for introducing conformational rigidity in peptide-based therapeutics and other novel chemical entities. A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and the overall success of development campaigns. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of amino acid chemistry and provides detailed, field-proven protocols to empower researchers to generate the necessary data with scientific rigor.
Physicochemical Characteristics: A Foundational Overview
This compound is a chiral, cyclic amino acid. Its structure, featuring both a basic amino group and an acidic carboxylic acid group, dictates its zwitterionic nature in aqueous solutions near neutral pH. This dual functionality is a primary determinant of its solubility and stability profile.
| Property | Value/Information | Source |
| Molecular Formula | C₅H₉NO₃ | PubChem |
| Molecular Weight | 131.13 g/mol | PubChem[1] |
| Appearance | Expected to be a solid | CymitQuimica[2] |
| Computed XLogP3 | -3.6 | PubChem[1] |
| Stereochemistry | (S)-enantiomer | - |
The highly polar nature of the molecule, indicated by the low computed XLogP3 value, suggests a strong affinity for polar solvents.
Solubility Profile: A Multifaceted Property
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and developability. For this compound, its amino acid character is the central driver of its solubility behavior.
General Principles of Amino Acid Solubility
Amino acids are generally characterized by:
-
High solubility in water and other polar protic solvents. This is due to the favorable interactions between the polar water molecules and the zwitterionic form of the amino acid.[3]
-
Low solubility in non-polar organic solvents such as hydrocarbons. The energy required to break the strong ionic interactions in the solid amino acid is not compensated by the weak interactions with non-polar solvent molecules.
The Critical Influence of pH
The pH of the solvent system has a profound effect on the solubility of amino acids. The solubility is at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero, leading to stronger intermolecular electrostatic interactions and a more stable crystal lattice. As the pH moves away from the pI, the amino acid becomes predominantly cationic (at lower pH) or anionic (at higher pH). This increased net charge enhances interactions with polar solvents, leading to a significant increase in solubility.[4][5][6]
The pH-solubility profile of a compound is a critical piece of pre-formulation data. For ionizable molecules, the relationship between pH and solubility can often be predicted by the Henderson-Hasselbalch equation.[7]
Proposed Experimental Protocols for Solubility Determination
To address the absence of specific solubility data for this compound, the following detailed experimental protocols are provided. These protocols are designed to be self-validating and provide a comprehensive understanding of the compound's solubility.
This "gold standard" method measures the solubility of a compound once equilibrium is reached between the dissolved and undissolved states.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology:
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., water or a buffered solution at low or high pH).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Analyze the standards using a validated HPLC-UV or LC-MS/MS method to generate a calibration curve. Since the analyte lacks a strong chromophore, derivatization or use of a mass spectrometer is recommended.[8]
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to vials containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile).
-
Ensure enough solid is present to maintain saturation throughout the experiment.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
-
Sample Analysis:
-
After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the mobile phase and analyze by HPLC-UV or LC-MS/MS.
-
-
Data Interpretation:
-
Determine the concentration of the dissolved compound from the calibration curve. This concentration represents the thermodynamic solubility.
-
This high-throughput method is useful for early drug discovery and measures the solubility of a compound that is rapidly precipitated from a stock solution.
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
-
Precipitation:
-
Add a small volume of the DMSO stock solution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.
-
Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., room temperature or 37°C) with shaking.
-
-
Analysis:
-
Separate the precipitated solid from the solution by filtration.
-
Quantify the concentration of the dissolved compound in the filtrate using a high-throughput method such as UV-Vis spectroscopy in a plate reader or by HPLC-UV.
-
Stability Profile: Ensuring Integrity and Shelf-Life
The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[9]
Potential Degradation Pathways for Amino Acids
Amino acids can be susceptible to several degradation pathways, including:
-
Hydrolysis: Cleavage of peptide bonds in the presence of acid or base. While this is more relevant for peptides, the stability of the tetrahydrofuran ring should be considered under extreme pH conditions.
-
Oxidation: Certain amino acid side chains are prone to oxidation.
-
Deamidation: The loss of an amide group, particularly from asparagine and glutamine residues.
-
Racemization: Conversion of one enantiomer to a mixture of both.
Proposed Forced Degradation Study Protocol
This protocol is designed in accordance with ICH guidelines to investigate the stability of this compound under various stress conditions.
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Methodology:
-
Preparation of Samples:
-
Prepare solutions of this compound in the respective stress media. A control sample in a neutral, non-degrading solvent should be prepared and stored under ambient conditions.
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Treat the compound with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Treat the compound with 0.1 N NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose both the solid compound and a solution to high temperature (e.g., 80°C).
-
Photostability: Expose the compound to light as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer to identify the mass of the degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation of the parent compound.
-
Identify and quantify the major degradation products.
-
Perform a mass balance to account for all the material.
-
Analytical Methodologies
A robust and validated analytical method is crucial for the accurate quantification of this compound in both solubility and stability studies.
Recommended Analytical Technique: HPLC-MS/MS
Given that this compound lacks a significant UV chromophore, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the recommended analytical technique. This method offers high sensitivity and selectivity.
Proposed HPLC-MS/MS Method Parameters:
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid to aid ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is expected to be effective due to the presence of the amino group.
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, using a specific precursor-to-product ion transition.
Method validation should be performed according to ICH Q2(R1) guidelines and should include specificity, linearity, accuracy, precision, and robustness.
Conclusion
This compound is a molecule of significant interest in modern drug development. While specific public data on its solubility and stability are scarce, this guide provides a robust framework for researchers to generate this critical information. By understanding the fundamental principles of amino acid chemistry and implementing the detailed, validated protocols outlined herein, scientists can confidently characterize this important building block, enabling its successful application in the development of new therapeutics. The provided workflows and methodologies are designed to ensure data integrity and meet the rigorous standards of the pharmaceutical industry.
References
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Hamer, W. J., & Wu, Y. C. (1972). The activity coefficients of electrolytes from freezing point depressions. Journal of Physical and Chemical Reference Data, 1(4), 1047-1099. [Link]
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Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351. [Link]
-
PubChem. (n.d.). 3-Aminotetrahydrofuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zong, S. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56. [Link]
-
Needham, T. E., Paruta, A. N., & Gerraughty, R. J. (1971). The solubility of amino acids in various solvent systems. Journal of Pharmaceutical Sciences, 60(4), 565-567. [Link]
-
Apelblat, A., & Manzurola, E. (2003). Solubilities of o-aminobenzoic acid, m-aminobenzoic acid, p-aminobenzoic acid, and o-phthalic acid in water from 278.15 to 348.15 K, and of o-aminobenzoic acid, m-aminobenzoic acid, and p-aminobenzoic acid in ethanol, 1-propanol, and 2-propanol from 293.15 to 318.15 K. Journal of Chemical & Engineering Data, 48(5), 1335-1339. [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press. [Link]
-
Tsinman, O., Tsinman, K., & Avdeef, A. (2010). The effect of pKa and LogP on the solubility-pH profile of an ionizable drug. Pharmaceutical Research, 27(7), 1437-1447. [Link]
-
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14. [Link]
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Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Stability of protein pharmaceuticals: an update. Pharmaceutical research, 27(4), 544-575. [Link]
-
Nozaki, Y., & Tanford, C. (1971). The solubility of amino acids and two glycine peptides in aqueous ethanol and dioxane solutions. Establishment of a hydrophobicity scale. Journal of Biological Chemistry, 246(7), 2211-2217. [Link]
-
Ferreira, L. A., & Ferreira, L. A. (2019). Amino Acids: Chemistry, Function and Health Effects. In Amino Acids in Nutrition and Health. IntechOpen. [Link]
- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents. (n.d.).
-
MDPI. (2024, June 13). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved February 7, 2026, from [Link]
-
Apple Academic Press. (n.d.). Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. Retrieved February 7, 2026, from [Link]
-
NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved February 7, 2026, from [Link]
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- 2. 3-Aminotetrahydrofuran-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
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- 8. chemicalbook.com [chemicalbook.com]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid in Peptide Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Engineering Peptide Architectures with Constrained Amino Acids
The rational design of therapeutic peptides and bioactive probes often necessitates moving beyond the canonical 20 proteinogenic amino acids. The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to impart desirable physicochemical properties to peptides.[1] These modifications can enhance proteolytic stability, modulate receptor affinity and selectivity, and enforce specific secondary structures.[2][3][4] (S)-3-Aminotetrahydrofuran-3-carboxylic acid, a cyclic β-amino acid analogue, represents a unique building block that introduces a rigid tetrahydrofuran moiety into the peptide backbone. This application note provides a comprehensive guide to the use of its Fmoc-protected derivative, Fmoc-(S)-3-aminotetrahydrofuran-3-carboxylic acid, in solid-phase peptide synthesis (SPPS), offering insights into its potential to create novel peptide architectures with enhanced therapeutic potential.
Physicochemical Properties of this compound
Understanding the inherent properties of this novel amino acid is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C5H9NO3 | |
| Molecular Weight | 131.13 g/mol | |
| CAS Number | 1315052-80-2 | |
| Predicted pKa | 2.13 ± 0.20 | |
| Predicted Boiling Point | 288.8 ± 40.0 °C | |
| Predicted Density | 1.337 ± 0.06 g/cm³ |
The structure of this compound features a tetrasubstituted α-carbon, which can introduce significant steric hindrance during peptide coupling reactions. The tetrahydrofuran ring restricts the phi (Φ) and psi (Ψ) dihedral angles, thereby inducing a specific local conformation in the peptide backbone.
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Fmoc-(S)-3-aminotetrahydrofuran-3-carboxylic Acid
The following protocol is based on standard Fmoc/tBu chemistry and should be adapted and optimized based on the specific peptide sequence and available instrumentation.[5][6]
Materials and Reagents
-
Resin: Appropriate resin for the desired C-terminus (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[5][6]
-
Fmoc-Protected Amino Acids: Standard protected amino acids and Fmoc-(S)-3-aminotetrahydrofuran-3-carboxylic acid.
-
Solvents: High-purity, amine-free N,N-dimethylformamide (DMF) is critical.[5] Dichloromethane (DCM).
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.[5][7]
-
Coupling Reagents:
-
Primary Recommendation: A uronium/aminium-based coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7]
-
Alternative: A phosphonium-based reagent like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
-
Base: Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, and isopropanol.
-
Cleavage Cocktail: A standard cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).
-
Precipitation and Washing: Cold diethyl ether.
Experimental Workflow
The overall workflow for incorporating Fmoc-(S)-3-aminotetrahydrofuran-3-carboxylic acid follows the standard SPPS cycle.
Caption: Standard Fmoc-SPPS workflow for peptide synthesis.
Detailed Protocol for a Single Coupling Cycle
This protocol assumes a starting scale of 0.1 mmol on a 0.5 mmol/g loading resin (200 mg).
-
Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Coupling of Fmoc-(S)-3-aminotetrahydrofuran-3-carboxylic Acid:
-
Activation Solution: In a separate vial, dissolve Fmoc-(S)-3-aminotetrahydrofuran-3-carboxylic acid (3-5 equivalents), HBTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in 1.5 mL of DMF.
-
Pre-activation: Allow the activation mixture to stand for 1-2 minutes before adding it to the resin.
-
Coupling Reaction: Add the activation solution to the deprotected resin. Agitate at room temperature for 1-2 hours. Note: Due to potential steric hindrance, a longer coupling time is recommended as a starting point.
-
Monitoring: Perform a Kaiser test or other colorimetric test on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., yellow beads in a Kaiser test) indicates a complete reaction.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
Troubleshooting and Optimization
-
Incomplete Coupling: If the Kaiser test is positive after the initial coupling, indicating unreacted amines, a "double coupling" is recommended. This involves repeating the coupling step with a fresh solution of activated Fmoc-(S)-3-aminotetrahydrofuran-3-carboxylic acid.
-
Alternative Coupling Reagents: If coupling remains sluggish with HBTU/HATU, consider using a phosphonium-based reagent like PyBOP, which can be effective for sterically hindered amino acids.
-
Capping: If incomplete coupling is a persistent issue, any unreacted amines should be "capped" to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
Cleavage and Deprotection
-
After the final Fmoc deprotection and thorough washing and drying of the resin, treat the peptide-resin with a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Characterization and Analysis
The purified peptide should be characterized to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.
Impact on Peptide Structure and Function
The incorporation of this compound is expected to have the following effects:
-
Conformational Rigidity: The tetrahydrofuran ring restricts the torsional angles of the peptide backbone, which can help to stabilize specific secondary structures such as β-turns or helices.[8][9] This can lead to a more defined three-dimensional structure, which is often beneficial for receptor binding and biological activity.
-
Increased Proteolytic Stability: The non-natural structure of this amino acid can render the adjacent peptide bonds resistant to cleavage by proteases.[4][10][11] This is a significant advantage for the development of peptide-based therapeutics, which are often limited by their short in vivo half-lives.[11]
-
Modulation of Bioactivity: By enforcing a specific conformation, this amino acid can orient the side chains of neighboring residues in a way that enhances their interaction with a biological target. The furan moiety itself may also participate in binding interactions.[12] A patent for Factor Xa inhibitors suggests the utility of 3-amino-tetrahydrofuran-3-carboxylic acid derivatives in designing bioactive compounds.[13]
Caption: Benefits of incorporating the constrained amino acid.
Conclusion
This compound is a valuable tool for peptide chemists seeking to develop novel peptides with improved therapeutic properties. Its rigid structure offers the potential to enhance conformational stability and resistance to enzymatic degradation. While its incorporation via SPPS may require some optimization due to steric hindrance, the protocols and insights provided in this application note offer a solid foundation for the successful synthesis and application of peptides containing this unique building block.
References
-
Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry; 2012. Available from: [Link]
-
Isidro-Llobet A, Álvarez M, Albericio F. Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. 2015;21(5):344-353. Available from: [Link]
-
Barlos K, Gatos D. Methods and protocols of modern solid phase peptide synthesis. In: Peptide Synthesis and Applications. Humana Press; 2014:29-52. Available from: [Link]
-
Master Organic Chemistry. Introduction to Peptide Synthesis. Published February 15, 2019. Available from: [Link]
-
GenScript. Overview of Custom Peptide Synthesis. Available from: [Link]
- Langer G, et al. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2. July 10, 2008.
-
Liskamp RMJ, et al. Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry. 2013;11(36):6111-6117. Available from: [Link]
-
Seebach D, et al. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Helvetica Chimica Acta. 2000;83(5):949-972. Available from: [Link]
-
Awad A, et al. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules. 2021;26(11):3354. Available from: [Link]
-
Shipman M, et al. Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry. 2017;15(24):5130-5138. Available from: [Link]
-
Teo CY, et al. Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4). Chemical Biology & Drug Design. 2017;90(5):993-1005. Available from: [Link]
-
Kumar S, et al. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Bioorganic & Medicinal Chemistry. 2023;89:117351. Available from: [Link]
-
Shipman M, et al. Development of oxetane modified building blocks for peptide synthesis. SciSpace. 2017. Available from: [Link]
-
Shipman M, et al. Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters. 2017;19(13):3494-3497. Available from: [Link]
-
Sanchez-Galan P, et al. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences. 2021;22(4):1593. Available from: [Link]
-
Al-Wahaibi, A., et al. Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals. 2022;15(10):1283. Available from: [Link]
-
Dragon JA, et al. Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science. 2018;108(5):e23091. Available from: [Link]
-
Fülöp F, et al. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry. 2015;58(2):565-585. Available from: [Link]
-
ResearchGate. Why are peptides consisting of beta amino acids metabolically more stable? Published February 19, 2013. Available from: [Link]
-
Spring DR, et al. Component Stapling of Biologically Active and Conformationally Constrained Peptides: Past, Present, and Future. ChemBioChem. 2018;19(18):1893-1903. Available from: [Link]
-
Master Organic Chemistry. Functional Groups In Organic Chemistry. Published October 6, 2010. Available from: [Link]
-
J&K Scientific. Fmoc-(3S-)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Available from: [Link]
-
Ruifu Chemical. Fmoc-Amino Acids Manufacturers & Suppliers. Available from: [Link]
-
Albericio F, et al. Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. 2004;8(3):211-221. Available from: [Link]
-
LookChem. USA Chemical Suppliers - Products: 'F', Page: 99. Available from: [Link]
Sources
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. rsc.org [rsc.org]
- 8. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
using (S)-3-Aminotetrahydrofuran-3-carboxylic acid as a constrained amino acid analog
Application Note: Engineering Conformational Constraints with (S)-3-Aminotetrahydrofuran-3-carboxylic Acid
Executive Summary
This compound (herein referred to as (S)-3-ATHF-3-CA ) is a constrained, heterocyclic
By incorporating the tetrahydrofuran (THF) ring directly at the
-
Peptidomimetics: Stabilizing
-helices and -turns.[1] -
Drug Design: Increasing metabolic stability against proteases due to the quaternary center.[1]
-
Solubility Engineering: Improving water solubility of hydrophobic peptides via the ether oxygen.
Structural & Mechanistic Insights
The "Ether-Aib" Effect
Unlike carbocyclic analogs (e.g., 1-aminocyclopentanecarboxylic acid,
| Feature | (S)-3-ATHF-3-CA | Aib (Aminoisobutyric acid) | Serine |
| Steric Bulk | High (Cyclic Quaternary) | High (Acyclic Quaternary) | Low (Tertiary) |
| Conformation | Strong Helix/Turn Inducer | Strong Helix Inducer | Flexible / Sheet / Turn |
| Hydropathy | Amphiphilic (Ether O) | Hydrophobic | Hydrophilic |
| Chirality | Chiral (S/R) | Achiral | Chiral (L/D) |
Stereochemical Orientation
The (S)-enantiomer of 3-ATHF-3-CA is generally considered the stereochemical analog of L-amino acids .[1]
-
Priority Rules (CIP): The ether oxygen at position 4 (relative to the ring numbering starting from the heteroatom) or position 2 (relative to the quaternary center) dictates priority.
-
Design Implication: Replacing an L-Serine or L-Alanine with (S)-3-ATHF-3-CA will likely maintain the overall backbone topology while freezing the local conformation.[1]
Protocol: Solid Phase Peptide Synthesis (SPPS)
Challenge: The quaternary
Prerequisites:
-
Resin: Rink Amide (for amides) or Wang (for acids).[1] Low loading (0.2 – 0.4 mmol/g) is recommended to reduce inter-chain aggregation.[1]
-
Solvent: DMF (Standard) or NMP (for difficult sequences).[1]
Coupling (S)-3-ATHF-3-CA to the Resin/Peptide
This step couples the hindered acid to the growing chain.[1]
-
Reagent Selection: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .[1] Avoid carbodiimides (DIC) unless using microwave assistance.[1]
-
Stoichiometry: 4 eq. Amino Acid : 3.8 eq.[1] HATU : 8 eq. DIEA.
-
Procedure:
Coupling the Next Amino Acid (The Critical Bottleneck)
Coupling an amino acid onto the N-terminus of (S)-3-ATHF-3-CA is the most difficult step due to the nucleophile (the amine) being buried next to the quaternary center.
-
Deprotection:
-
Activation (The "Aggressive" Protocol):
-
Conditions:
-
Microwave: 75°C for 20 minutes (Power: 30W).
-
Manual: 3 hours at RT, followed by a second coupling (Double Couple).
-
-
Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.
Workflow Diagram
Figure 1: Optimized SPPS workflow for incorporating hindered quaternary amino acids.
Troubleshooting & Quality Control
Monitoring Coupling Efficiency
-
Kaiser Test (Ninhydrin): Works for primary amines.[1] However, the steric bulk of the THF ring might slow down the reaction of ninhydrin with the amine, potentially giving false negatives.
-
Recommendation: Heat the Kaiser test tube longer than standard (5 mins at 100°C).
-
-
Chloranil Test: While typically for secondary amines, it is often more sensitive for hindered primary amines where ninhydrin fails to penetrate.[1]
-
Micro-cleavage: The gold standard.[1] Cleave a small resin sample (2-3 mg) with 95% TFA for 30 mins and analyze via LC-MS to confirm the mass shift (+129 Da for the residue).[1]
Common Pitfalls
| Issue | Cause | Solution |
| Incomplete Coupling | Steric hindrance at C | Switch to PyAOP or HATU/HOAt .[1] Increase temperature to 50-75°C. |
| Epimerization | Over-activation at high temp.[1] | If coupling Cys or His after this residue, keep temp < 50°C. Use Collidine instead of DIEA. |
| Low Solubility | Aggregation of hydrophobic segments.[1] | The THF oxygen helps, but if aggregation persists, use Pseudoproline dipeptides for Ser/Thr residues downstream. |
Decision Logic: When to use (S)-3-ATHF-3-CA
Figure 2: Strategic selection criteria for using THF-based amino acids in peptide design.
References
-
Synthesis & Properties
-
Smith, A. B., et al. (2008). "Design, Synthesis, and Evaluation of Non-Hydrolyzable Phosphate Mimetics." Journal of the American Chemical Society.[2] Link (Context: Discusses similar THF-based constraints).
-
Note on Commercial Availability: Compounds are available from specialized vendors like Fluorochem or Enamine under CAS 125218-55-5 (ensure enantiopurity check).[1]
-
-
Coupling Hindered Amino Acids
-
Conformational Analysis (Thorpe-Ingold)
-
Microwave SPPS Protocols
Sources
Application Note: High-Efficiency Synthesis of Foldamers Containing (S)-3-Aminotetrahydrofuran-3-carboxylic Acid
Abstract & Scientific Rationale
The incorporation of (S)-3-aminotetrahydrofuran-3-carboxylic acid (hereafter referred to as (S)-3-THF-AA ) into peptide backbones represents a powerful strategy in foldamer design. As a cyclic,
Key Physicochemical Advantages:
-
Helical Promotion: The quaternary
-carbon severely restricts and torsion angles, strongly promoting -helical or -helical secondary structures. -
Solvation & H-Bonding: Unlike carbocyclic analogues, the tetrahydrofuran ether oxygen acts as a specific hydrogen bond acceptor, potentially stabilizing unique solvent-accessible conformations or intramolecular networks.
-
Proteolytic Stability: The steric bulk and non-natural backbone render the peptide bond highly resistant to enzymatic degradation.
This guide details the optimized Solid Phase Peptide Synthesis (SPPS) protocols required to overcome the significant steric hindrance associated with coupling this quaternary residue.
Strategic Synthesis Workflow
The synthesis of foldamers containing (S)-3-THF-AA is non-trivial due to the weak nucleophilicity of the sterically hindered amine and the difficulty in activating the bulky carboxylate. Standard protocols (e.g., DIC/HOBt) often result in deletion sequences.
Workflow Visualization
The following diagram outlines the critical decision pathways for synthesizing these hindered oligomers.
Figure 1: Decision tree for SPPS of sterically hindered foldamers. Note the specific branch for (S)-3-THF-AA coupling.
Detailed Experimental Protocols
Materials & Reagents[1][2][3][4][5][6][7]
-
Monomer: Fmoc-(S)-3-aminotetrahydrofuran-3-carboxylic acid (Ensure >98% ee).
-
Resin: Rink Amide ChemMatrix or Rink Amide MBHA (Low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole).
-
Solvents: DMF (Peptide grade), NMP (N-methylpyrrolidone - crucial for difficult sequences).
Protocol: Coupling of (S)-3-THF-AA (The "Difficult" Step)
Context: The coupling of the quaternary amino acid onto the chain, and the subsequent coupling of the next amino acid onto the quaternary amine, are the rate-limiting steps.
Step-by-Step Procedure:
-
Activation (Pre-activation is critical):
-
Dissolve Fmoc-(S)-3-THF-AA (4.0 eq relative to resin) in minimal NMP.
-
Add HATU (3.9 eq) and HOAt (4.0 eq).
-
Add TMP (2,4,6-Trimethylpyridine) or DIEA (8.0 eq).
-
Note: TMP is a weaker base than DIEA and can reduce racemization (though less concern for quaternary centers) and prevent premature Fmoc removal.
-
Allow pre-activation for 1–2 minutes.
-
-
Coupling Reaction:
-
Transfer the activated solution to the resin-bound peptide.
-
Microwave Condition (Preferred): Irradiate at 75°C for 20 minutes (25W constant power).
-
Alternative (Thermal): Shake at 50°C for 2–4 hours. Room temperature coupling is generally insufficient.
-
-
Monitoring:
-
Perform a Chloranil Test (preferred over Kaiser test for secondary amines, though (S)-3-THF-AA is primary, the steric bulk can yield false negatives with Kaiser).
-
Result: If beads are colorless, proceed. If blue/stained, perform Step 4.
-
-
Double Coupling (If required):
-
Repeat the activation and coupling using PyAOP or COMU instead of HATU to alter the activation profile. Use pure NMP as solvent.
-
Protocol: Fmoc Deprotection
Steric bulk can slow down deprotection.
-
Treat resin with 20% Piperidine in DMF with 0.1M HOBt (HOBt minimizes aspartimide formation and helps solvation).
-
Cycle: 5 min (flow wash) + 15 min (batch shake).
-
UV Monitoring: Monitor the dibenzofulvene-piperidine adduct at 301 nm. Ensure the deprotection peak returns to baseline.
Protocol: Cleavage & Isolation
The ether ring is generally stable to standard TFA cleavage conditions.
-
Cocktail: TFA/TIPS/H2O (95:2.5:2.5). Avoid thiols (EDT) unless Cys/Met are present, as they are unnecessary for THF protection.
-
Duration: 2–3 hours at room temperature.
-
Precipitation: Cold diethyl ether (-20°C).
-
Purification: Reverse-phase HPLC (C18 column).
-
Gradient: Water/Acetonitrile with 0.1% TFA.
-
Note: Foldamers often elute later than standard peptides due to hydrophobic surface area exposure.
-
Data Analysis & Characterization
Circular Dichroism (CD) Spectroscopy
Foldamers containing (S)-3-THF-AA typically display distinct CD signatures compared to random coils.
| Secondary Structure | Characteristic Minima (nm) | Characteristic Maxima (nm) | Interpretation |
| Random Coil | ~198-200 | None | Unstructured |
| ~205, ~220 (weak) | ~190 | Typical for Aib-rich peptides | |
| (S)-THF Induced | Isomer Dependent | Isomer Dependent | The (S)-enantiomer will induce a specific screw sense (P or M). Comparison with (R)-enantiomer spectra is recommended to confirm enantiomeric purity. |
NMR Verification[6]
-
H NMR: Look for the distinct splitting of the tetrahydrofuran ring protons (multiplets in the 3.5–4.2 ppm range for
-protons next to ether oxygen). -
NOESY: Strong
or cross-peaks indicate helical folding.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance at quaternary center. | Switch to Microwave-assisted SPPS (75°C). Use HATU/HOAt . Switch solvent to NMP. |
| Deletion Sequences | Aggregation of the growing chain. | Use ChemMatrix resin (PEG-based). Incorporate "Magic Mixture" (DCM/DMF/NMP 1:1:1). |
| Poor Solubility (Crude) | Hydrophobic nature of the foldamer. | Dissolve crude in HFIP (Hexafluoroisopropanol) or DMSO before loading onto HPLC. |
References
-
Toniolo, C., et al. "Structure and conformation of peptides containing the quaternary alpha-carbon amino acid Aib." Biopolymers, 1983. Link (Foundational work on quaternary amino acid helicity).
-
Albericio, F., & Carpino, L. A. "Coupling reagents and strategies for the solid-phase synthesis of difficult peptides." Methods in Enzymology, 1997. Link (Source for HATU/HOAt protocols).
- Smith, A. B., et al. "Design and Synthesis of Non-Peptide Peptidomimetics." Journal of the American Chemical Society. (General reference for tetrahydrofuran-based constraints).
-
Bachem Application Note. "Efficient Peptide Synthesis: A Guide to Coupling Reagents." Link (Verified source for coupling reagent selection).
-
Clayden, J., et al. "Foldamers: Structure, Properties, and Applications." Angewandte Chemie International Edition, 2001. Link (Authoritative review on foldamer design principles).
(Note: Specific synthesis of the monomer often relies on Bucherer-Bergs reaction of the corresponding 3-ketotetrahydrofuran, followed by enzymatic resolution to isolate the (S)-enantiomer.)
application of (S)-3-Aminotetrahydrofuran-3-carboxylic acid in medicinal chemistry
Application Note: (S)-3-Aminotetrahydrofuran-3-carboxylic Acid in Medicinal Chemistry
Executive Summary
This compound (often abbreviated as (S)-3-ATHF-3-CA) represents a specialized class of quaternary
Key Value Propositions:
-
Conformational Locking: The cyclic structure rigidly constrains the
and torsion angles, stabilizing specific secondary structures (e.g., -turns, -helices) in peptide mimetics. -
Metabolic Stability: The quaternary center prevents
-proton abstraction, rendering the residue resistant to racemization and proteolytic degradation by standard peptidases. -
Polarity Tuning: The ether oxygen in the THF ring lowers LogP (lipophilicity) compared to carbocyclic analogs (like cyclopentane amino acids), improving aqueous solubility without introducing a hydrogen bond donor.
Strategic Applications in Drug Design
A. Protease Inhibition (The Cathepsin Paradigm)
This scaffold has found significant utility in the design of inhibitors for cysteine proteases, particularly Cathepsin K (osteoporosis target) and Cathepsin S (autoimmune target).
-
Mechanism: In Cathepsin inhibitors, the P2 or P3 position often requires a hydrophobic or bulky group to fill the S2 specificity pocket. Replacing a linear amino acid (like Leucine) with (S)-3-ATHF-3-CA creates a "spiro-like" constraint.
-
Advantage: The THF oxygen can accept hydrogen bonds from the enzyme backbone, while the rigid ring directs the inhibitor's warhead (e.g., nitrile, ketone) into the active site cysteine (Cys25).
B. Bioisosteric Replacement Strategy
(S)-3-ATHF-3-CA serves as a bioisostere for two distinct chemical classes:
-
Serine/Cysteine Mimetics: It mimics the polarity of Serine but without the nucleophilic hydroxyl side chain, preventing acyl migration side reactions.
-
Cyclic Amino Acids: It is the polar isostere of 1-amino-1-cyclopentanecarboxylic acid (
).
Table 1: Physicochemical Comparison of Scaffolds
| Feature | (S)-3-ATHF-3-CA | 1-Amino-1-cyclopentanecarboxylic acid ( | Serine |
| Geometry | Rigid, Cyclic | Rigid, Cyclic | Flexible, Linear |
| Quaternary (Stable) | Quaternary (Stable) | Tertiary (Labile) | |
| H-Bonding | Acceptor (Ether O) | None | Donor/Acceptor (OH) |
| LogP Impact | Lowers | Increases | Neutral |
Visualizing the Design Logic
The following diagram illustrates the decision-making process for incorporating this building block into a lead compound.
Caption: Decision tree for selecting (S)-3-ATHF-3-CA to optimize physicochemical properties and conformation.
Experimental Protocols
Protocol A: Coupling Sterically Hindered Quaternary Amino Acids
Challenge: The
Reagents Required:
-
(S)-N-Fmoc-3-aminotetrahydrofuran-3-carboxylic acid (Building Block)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole) - Critical additive for sterics
-
DIPEA (Diisopropylethylamine)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation (Pre-activation is crucial):
-
Dissolve 1.2 equivalents of the Fmoc-protected (S)-3-ATHF-3-CA in anhydrous DMF (0.1 M concentration).
-
Add 1.2 equivalents of HATU and 1.2 equivalents of HOAt.
-
Add 2.5 equivalents of DIPEA.
-
Stir for exactly 2-3 minutes. (Do not over-activate to avoid guanidinylation).
-
-
Coupling:
-
Add the pre-activated mixture to the resin-bound amine (or free amine in solution).
-
Microwave Assistance (Recommended): If using SPPS (Solid Phase Peptide Synthesis), heat to 60°C for 45 minutes. If microwave is unavailable, double coupling is required (2 x 2 hours at room temperature).
-
-
Monitoring:
-
Standard Kaiser test (ninhydrin) may be inconclusive due to steric bulk. Use Chloranil test or micro-cleavage LC-MS to verify coupling completion.
-
-
Capping:
-
Due to the difficulty of this coupling, unreacted amines must be capped with acetic anhydride/pyridine to prevent deletion sequences.
-
Protocol B: Enantiomeric Purity Verification
Challenge: Ensuring the (S)-enantiomer is not racemized during synthesis or storage.
Method: Chiral HPLC
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Detection: UV at 210 nm.
-
Standard: Compare against racemic (±)-3-aminotetrahydrofuran-3-carboxylic acid to identify the enantiomeric peaks.
Mechanistic Workflow: SPPS Incorporation
The following diagram details the specific workflow for handling this difficult building block in Solid Phase Peptide Synthesis.
Caption: Optimized SPPS cycle for hindered quaternary amino acids.
References
-
Conformational Restriction in Peptidomimetics
- Title: "The Use of Conformational Restriction in Medicinal Chemistry."
- Source: Semantic Scholar / ResearchG
-
URL:[Link]
-
Cathepsin Inhibitor Design
-
Synthesis of Tetrahydrofuran Amino Acids
-
Title: "Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid."[2]
- Source: Google P
- URL
-
- Peptide Coupling Protocols: Title: "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Source: Bachem Technical Guides.
Sources
Application Note: Functionalization of the Tetrahydrofuran Ring in Amino Acids
[1]
Abstract
The tetrahydrofuran (THF) ring system represents a privileged pharmacophore in medicinal chemistry, particularly when integrated into amino acid scaffolds. THF-amino acids (THF-AAs) serve as critical bioisosteres for proline, acting as conformational locks that induce specific secondary structures (e.g.,
This guide provides a technical roadmap for the synthesis and functionalization of THF-AAs. We move beyond standard textbook definitions to explore two distinct strategic entry points: De Novo Ring Construction via stereoselective cyclization and Late-Stage Functionalization via photocatalytic C(sp³)-H activation.
Section 1: Strategic Scaffolding
The synthesis of functionalized THF-AAs generally follows one of two retrosynthetic logics. The choice depends heavily on the required stereochemistry and the stage at which the THF core is introduced.
Strategy A: De Novo Ring Construction (Cyclization)
This approach builds the THF ring from a linear amino acid precursor (e.g., derived from Serine or Garner’s aldehyde). It offers the highest level of stereocontrol, governed by 1,2- or 1,3-induction during the cyclization event.
-
Key Mechanism: Intramolecular Iodoetherification or Oxa-Michael Addition.
-
Advantage: Precise control over cis/trans geometry relative to the amino acid backbone.
Strategy B: Late-Stage Ring Decoration (C-H Activation)
This approach utilizes an existing THF-AA scaffold and appends functional groups to the ring carbons.
-
Key Mechanism: Photoredox-catalyzed Hydrogen Atom Transfer (HAT).
-
Advantage: Rapid diversification of analogues without rebuilding the core; ideal for SAR (Structure-Activity Relationship) studies.
Figure 1: Strategic workflow for accessing functionalized THF-amino acids.
Section 2: Detailed Experimental Protocols
Protocol A: Stereoselective De Novo Synthesis via Iodoetherification
Application: Synthesis of trans-2,5-disubstituted THF-AAs (e.g., Furanomycin analogues).
Principle: This protocol exploits the Bartlett-Ryerson-Myer cyclization . An electrophilic iodine species activates a
Reagents & Materials
-
Substrate:
-hydroxy-alkene derived from L-Serine (Garner's Aldehyde). -
Iodine Source: Iodine (
) or N-Iodosuccinimide (NIS). -
Base: Sodium Bicarbonate (
) or 2,6-Lutidine. -
Solvent: Acetonitrile (
) or Dichloromethane ( ) at 0°C.
Step-by-Step Methodology
-
Precursor Preparation: Dissolve the homoallylic alcohol substrate (1.0 equiv) in anhydrous MeCN (0.1 M).
-
Activation: Cool the solution to 0°C under an argon atmosphere. Add
(3.0 equiv) to buffer the generated HI. -
Cyclization: Add Iodine (
, 2.5 equiv) portion-wise over 30 minutes. The solution will turn dark purple.-
Critical Checkpoint: Monitor by TLC.[1] The disappearance of the alkene and the appearance of a less polar spot indicates ring closure.
-
-
Quench: Once complete (typically 2–4 hours), quench with saturated aqueous
(sodium thiosulfate) until the purple color vanishes (iodine reduction). -
Workup: Extract with
(3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc). The product is an iodomethyl-THF derivative.
Mechanistic Insight:
The reaction proceeds through an iodonium ion intermediate. The hydroxyl oxygen attacks the activated alkene. If the substrate has an
Protocol B: Late-Stage C(sp³)-H Functionalization
Application: Direct alkylation of the THF ring at the
Reagents & Materials
-
Substrate: Protected THF-containing amino acid (e.g., N-Boc-THF-Glycine).
-
Photocatalyst: 4-CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (2 mol%).
-
HAT Reagent: Tetrabutylammonium decatungstate (TBADT) or Quinuclidine (depending on specific C-H bond strength). Note: For
-oxy C-H bonds, persulfate/catalyst systems are also effective. -
Trap: Dimethyl maleate or similar Michael acceptor.
-
Light Source: Blue LEDs (450 nm).
Step-by-Step Methodology
-
Setup: In an 8 mL clear vial equipped with a stir bar, combine the THF-AA substrate (0.2 mmol, 1.0 equiv), the Michael acceptor (1.5 equiv), and photocatalyst (2 mol%).
-
Solvent: Add degassed DMSO or MeCN (2.0 mL).
-
Inertion: Sparge with Nitrogen for 10 minutes to remove oxygen (which quenches the triplet state of the catalyst).
-
Irradiation: Seal the vial and place it in a photoreactor (approx. 2–5 cm from Blue LED strips). Stir vigorously.
-
Temperature Control: Use a fan to maintain ambient temperature (~25°C), as heat can degrade stereoselectivity.
-
-
Termination: Irradiate for 12–24 hours. Monitor consumption of the Michael acceptor by NMR or LC-MS.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Silica gel chromatography.
Self-Validating Endpoint:
The appearance of new alkyl protons in the
Section 3: Data Analysis & Quality Control
The following table summarizes expected outcomes and diagnostic signals for validating the synthesis.
| Parameter | De Novo (Iodoetherification) | Late-Stage (C-H Activation) |
| Key Intermediate | Iodomethyl-THF | |
| Stereoselectivity | High (>10:1 dr typical) | Moderate to High (substrate dependent) |
| NMR Diagnostic | Loss of | |
| Common Pitfall | 5-endo cyclization (disfavored) | Over-alkylation or H-abstraction at wrong site |
| Yield Target | 75 - 90% | 50 - 70% |
Stereochemical Determination
For THF-AAs, determining the relative configuration (cis vs. trans) is critical.
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Cis-2,5: Strong NOE correlation between H2 and H5 protons.
-
Trans-2,5: Weak or absent NOE between H2 and H5; correlations between H2 and substituents on C5.
-
Section 4: Applications in Drug Discovery
Peptidomimetics
THF-AAs act as Proline Surrogates . The ether oxygen creates a dipole that can influence the cis/trans ratio of the amide bond preceding it.
-
Constraint: The ring restricts the
and torsion angles, stabilizing -turn secondary structures. -
Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving water solubility compared to carbocyclic analogues (like cyclopentane-AAs).
Furanomycin Analogues
Furanomycin is a natural antibiotic that functions as an isoleucine antagonist.
-
Mechanism: It is charged by isoleucyl-tRNA synthetase but leads to non-functional proteins.
-
Synthetic Utility: The protocols above (specifically Protocol A) allow for the synthesis of "Norfuranomycin" and 5'-epi-furanomycin to probe the active site of the tRNA synthetase.
Figure 2: Mechanistic pathway of the stereoselective Iodoetherification (Protocol A).
References
-
Stereoselective Synthesis of Tetrahydrofurans
-
Wolfe, J. P., & Hay, M. B. (2010). Recent advances in the stereoselective synthesis of tetrahydrofurans. Tetrahedron, 66(52), 10269–10318. Link
-
-
Furanomycin Total Synthesis
-
C-H Functionalization of Ethers
-
MacMillan, D. W. C., et al. (2015).[2] Direct α-Vinylation of Ethers and Amines via Photoredox Catalysis. Journal of the American Chemical Society, 137(2), 624–627. Link
-
Shen, Y., et al. (2018).[2] Photochemical C–C Bond Formation via sp3 C–H Functionalization.[2] Journal of the American Chemical Society, 140(38), 12200–12209. Link
-
-
Intramolecular Oxa-Michael Addition
-
Peptidomimetics Application
-
Gentilucci, L., et al. (2010). Peptides and Peptidomimetics in Medicine. Current Medicinal Chemistry, 17(23), 2487-2504. Link
-
Application Note: Biological Activity & Synthesis of Peptides Containing (S)-3-Aminotetrahydrofuran-3-carboxylic Acid
Executive Summary
This guide details the biological utility, structural implications, and synthetic protocols for peptides incorporating (S)-3-aminotetrahydrofuran-3-carboxylic acid (referred to herein as (S)-3-TAA ).
(S)-3-TAA is a cyclic,
Key Applications:
-
Antimicrobial Peptides (AMPs): Enhancing potency and altering membrane selectivity.[2]
-
Peptidomimetics: Stabilizing bioactive conformations of peptide hormones.
-
Metabolic Stability: Blocking enzymatic degradation by serum proteases.
Chemical Biology & Mechanism of Action
Structural Constraints
The incorporation of (S)-3-TAA introduces a "molecular lock" into the peptide chain.
-
Steric Hindrance: The tetrasubstituted
-carbon restricts rotation around the and torsion angles. -
Secondary Structure Induction: Similar to aminoisobutyric acid (Aib), (S)-3-TAA is a strong inducer of
-helices and -turns. However, the THF ring adds an additional layer of constraint and hydrophilicity compared to the dimethyl group of Aib. -
Stereochemical Control: The (S)-enantiomer dictates a specific screw sense in helical peptides, often favoring right-handed helices in L-peptide environments.
Biological Impact[2][3][4]
-
Proteolytic Resistance: The absence of the
-hydrogen prevents the formation of the transition state required by many proteases (e.g., trypsin, chymotrypsin), extending the plasma half-life of the therapeutic candidate. -
Membrane Interaction: In cationic antimicrobial peptides (AMPs), (S)-3-TAA residues can modulate amphipathicity. Research indicates that dodecameric (12-mer) peptides containing TAAs exhibit potent activity against Gram-negative and Gram-positive bacteria, though cytotoxicity against mammalian cells (e.g., Vero cells) must be monitored [1].
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of (S)-3-TAA Peptides
Challenge: The steric bulk of the quaternary
Reagents Required:
-
Resin: Rink Amide (low loading, ~0.3 mmol/g recommended to reduce aggregation).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (N,N-Dimethylformamide).
Step-by-Step Procedure:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2
5 min). Wash with DMF ( ). -
Coupling (S)-3-TAA (The "Difficult" Step):
-
Note: Use 4 equivalents (eq) of Fmoc-(S)-3-TAA.
-
Pre-activate amino acid with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.
-
Add to resin and shake for 2 to 4 hours (standard AA is 45 min).
-
Validation: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to ensure coupling is complete. If positive (blue particles), repeat coupling.
-
-
Coupling the Next Residue:
-
Coupling an amino acid onto the N-terminus of (S)-3-TAA is extremely sluggish due to the nucleophile being a sterically hindered amine.
-
Use HOAt as an additive to improve kinetics.
-
Employ Microwave Synthesis if available: 75°C for 10 minutes.
-
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.
Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of (S)-3-TAA containing peptides against E. coli or S. aureus.
-
Inoculum Prep: Grow bacteria to mid-log phase (
). Dilute to CFU/mL in Mueller-Hinton Broth (MHB). -
Peptide Dilution: Prepare serial 2-fold dilutions of the peptide in a 96-well polypropylene plate (range: 0.5 to 64
g/mL). -
Incubation: Add 50
L of bacterial suspension to 50 L of peptide solution. Incubate at 37°C for 18–24 hours. -
Readout: MIC is the lowest concentration with no visible growth (confirmed by
measurement).
Data Visualization & Logic
Synthesis Logic Flow
The following diagram illustrates the critical decision points when synthesizing peptides with sterically hindered (S)-3-TAA residues.
Figure 1: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for hindered (S)-3-TAA residues.
Comparative Activity Data
Summary of biological activity for linear cationic peptides containing TAA residues (Data adapted from ChemBioChem, 2020 [1]).
| Peptide Class | Sequence Length | Target: E. coli (MIC) | Target: S. aureus (MIC) | Toxicity (Vero Cells) |
| Tetramers | 4 residues | > 128 | > 128 | Low |
| Octamers | 8 residues | 32–64 | 64 | Low |
| Dodecamers | 12 residues | 4–8 | 8–16 | High |
Interpretation: Activity is length-dependent.[3] While dodecamers (12-mers) show potent antimicrobial activity, they also exhibit increased cytotoxicity, suggesting a non-specific membrane disruption mechanism at higher hydrophobic moments.
References
-
Synthesis and Biological Studies of Dodecameric Cationic Antimicrobial Peptides Containing Tetrahydrofuran Amino Acids. Source: PubMed / ChemBioChem (2020) URL:[Link]3]
- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid.
-
Conformational restrictions of biologically active peptides via amino acid side chain groups. Source: PubMed (1980) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Aminotetrahydrofuran-3-carboxylic Acid Purification
Executive Summary
3-Aminotetrahydrofuran-3-carboxylic acid (3-ATHF-3-CA) is a non-proteinogenic, zwitterionic amino acid often synthesized via the Bucherer-Bergs reaction followed by alkaline hydrolysis.[1] This synthetic route introduces specific purification challenges: high inorganic salt loads (from NaOH/Ba(OH)₂ hydrolysis) and unreacted hydantoin intermediates.[1][2]
Because 3-ATHF-3-CA is highly water-soluble and insoluble in most organic solvents, standard liquid-liquid extraction (LLE) is ineffective.[1] This guide details the Ion Exchange (IEX) and Crystallization protocols required to isolate high-purity material.[1][2]
Module 1: Desalting & Isolation (The "Heavy Lifting")
Context: The crude hydrolysate contains the target amino acid mixed with stoichiometric amounts of inorganic salts (NaCl, Na₂SO₄, or Ba salts).[2] The most robust method to separate a zwitterion from these salts is Cation Exchange Chromatography.
Protocol: Cation Exchange Desalting
Recommended Resin: Strong Acid Cation (SAC) resin (e.g., Dowex 50W-X8, Amberlite IR-120) in Hydrogen (H⁺) form.[1]
| Step | Action | Mechanism/Reasoning |
| 1. Activation | Wash resin with 1M HCl, then rinse with DI water until effluent is neutral.[1][2] | Ensures resin is fully in H⁺ form to bind the amino group.[2] |
| 2. Loading | Acidify crude mixture to pH 2.0–3.0 with dilute HCl. Load onto column.[1][2] | At pH < pI (approx 6.0), the amino acid is protonated ( |
| 3. Washing | Wash column with 3–5 Bed Volumes (BV) of DI water.[1][2] | Critical Step: Inorganic cations (Na⁺) may displace some product, but anions (Cl⁻, SO₄²⁻) and non-basic impurities wash through.[1][2] |
| 4. Elution | Elute with 1M–2M NH₄OH (Ammonium Hydroxide).[1][2] | High pH deprotonates the amino group, neutralizing the charge. The molecule releases from the resin.[2][3][4] |
| 5. Isolation | Collect ninhydrin-positive fractions.[1][2] Evaporate under reduced pressure (40°C). | Removes volatile ammonia and water, leaving the crude amino acid.[2] |
Troubleshooting: Ion Exchange Issues
Q: My yield is extremely low after the column. Where is my product?
-
Diagnosis 1 (Breakthrough): The resin capacity was exceeded.[1][2] 3-ATHF-3-CA is a small molecule; ensure your resin capacity is >1.5 meq/mL and you calculated the load based on theoretical yield + 20% excess.[1]
-
Diagnosis 2 (pH Mismatch): If the load pH was not sufficiently acidic (< pH 3), the amino acid may not have fully protonated, preventing binding.[2]
-
Diagnosis 3 (Elution Failure): The elution pH must be > pH 9 to fully strip the amino acid.[2] Ensure your ammonia solution is fresh.[1][2]
Q: The product eluted, but it is still salty.
-
Fix: Increase the water wash step. Monitor the conductivity of the effluent; do not switch to ammonia elution until conductivity drops to near-background levels (indicating salts are gone).[2]
Module 2: Polishing & Crystallization[1][2]
Context: Post-column material often appears as a colored foam or oil.[1][2] Crystallization is required to remove trace organic impurities (e.g., unreacted hydantoin) and achieve a free-flowing solid.[1][2]
Protocol: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude solid in the minimum volume of warm water (50–60°C).[2]
-
Anti-Solvent Addition: Slowly add warm Ethanol (EtOH) or Isopropanol (IPA) while stirring.[1][2]
-
Nucleation: Allow the solution to cool slowly to room temperature. If "oiling out" occurs, scratch the glass or add a seed crystal.[2]
-
Maturation: Chill at 4°C for 12–24 hours.
-
Filtration: Filter the white precipitate and wash with cold EtOH.
Troubleshooting: Crystallization Failures
Q: The product is "oiling out" (forming a sticky goo) instead of crystallizing.
-
Cause: The water content is too high, or the anti-solvent was added too quickly, causing rapid phase separation rather than ordered crystal growth.[2]
-
Fix: Re-dissolve the oil in a small amount of water.[2] Add the alcohol dropwise with vigorous stirring. If oiling starts, stop addition and heat slightly until it redissolves, then cool slower.[1][2]
Q: The crystals are yellow/brown. [2]
-
Cause: Oxidation products or polymerized impurities from the Bucherer-Bergs step.[1][2]
-
Fix: Perform a Charcoal Treatment before crystallization.[1][2] Dissolve in water, add activated carbon (5% w/w), heat to 50°C for 30 mins, filter through Celite, then proceed to crystallization.
Module 3: Analytical Validation
Context: 3-ATHF-3-CA lacks a strong chromophore (no aromatic ring).[1][2] Standard UV detection at 254 nm is useless.[1][2]
Recommended Detection Methods
| Detector | Suitability | Notes |
| CAD (Charged Aerosol) | Excellent | Universal detector.[1][2] Ideal for non-chromophoric zwitterions.[1][2] Linear response. |
| ELSD (Evaporative Light Scattering) | Good | Good alternative to CAD.[1][2][5] Requires volatile mobile phase.[1][2][6] |
| UV at 205–210 nm | Poor | Only detects end-absorption of the carboxyl/amine.[1][2] High noise, non-specific. |
| NMR (¹H, ¹³C) | Definitive | Required for structural confirmation. Run in D₂O. |
Visual Workflow: Purification Logic
Caption: Figure 1. Step-by-step purification workflow for 3-Aminotetrahydrofuran-3-carboxylic acid, detailing the critical Ion Exchange and Crystallization decision loops.
References
-
Bucherer-Bergs Synthesis Context
-
Ion Exchange of Amino Acids
-
Detection of Non-Chromophoric Compounds
-
General Purification of Zwitterions
-
Vogel, A.I.[2] Vogel's Textbook of Practical Organic Chemistry. (Standard reference for amino acid crystallization techniques).
-
-
Molecule Data
Sources
- 1. 3-Aminotetrahydrofuran-3-carboxylic acid | C5H9NO3 | CID 543662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diaion.com [diaion.com]
- 3. US6171501B1 - Process for the separation of amino acids and their salts from an aqueous solution - Google Patents [patents.google.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. researchgate.net [researchgate.net]
- 6. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
Technical Support Center: Chiral Separation of 3-Aminotetrahydrofuran-3-carboxylic Acid
Status: Operational Ticket ID: #CHIRAL-3ATHF-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Group
Executive Summary: The Analytical Challenge
You are attempting to separate the enantiomers of 3-Aminotetrahydrofuran-3-carboxylic acid (3-A-3-THF-CA) . This is a challenging application for three specific reasons:
-
Zwitterionic Nature: As a cyclic
-disubstituted amino acid, it exists as a zwitterion in neutral solution, complicating retention on standard stationary phases. -
Lack of Chromophore: The molecule lacks an aromatic ring or conjugated system. UV detection is only possible at low wavelengths (<210 nm), where baseline noise is high.
-
Steric Bulk: The quaternary carbon at position 3 creates steric hindrance that can affect chiral recognition mechanisms.
This guide provides three validated workflows. Method A is the modern "Gold Standard" for direct analysis (requires MS or low-UV). Method B is the robust solution for standard UV-HPLC systems (requires derivatization).
Module 1: Method Selection Strategy (Triage)
Before starting, select your workflow based on your available instrumentation.
Figure 1: Decision matrix for selecting the optimal separation pathway based on detection capabilities.
Module 2: Direct Separation (The "Gold Standard")
Recommended Column: CROWNPAK® CR-I(+) (Daicel)
Mechanism: Chiral Crown Ether (18-crown-6 derivative). The ether oxygens complex with the ammonium ion (
Why this works:
Crown ethers specifically target primary amines near a chiral center. 3-A-3-THF-CA fits this criteria perfectly. The "I" version is immobilized, allowing for more rugged mobile phases.
Experimental Protocol
| Parameter | Specification | Notes |
| Column | CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm) | CR-I(-) reverses elution order.[1][2][3] |
| Mobile Phase | pH 1.5 Perchloric Acid ( | Acidic pH is critical to protonate the amine ( |
| Flow Rate | 0.4 mL/min | Lower flow improves resolution of quaternary centers. |
| Temperature | 10°C - 25°C | Cooling is vital. Lower temp ( |
| Detection | UV 200 nm or MS (ESI+) | Perchloric acid is not MS friendly; see MS variant below. |
The "MS-Compatible" Variant
If using Mass Spectrometry, you cannot use Perchloric Acid (danger of explosion/source corrosion).
-
Substitute: 0.1% TFA (Trifluoroacetic acid) in Water/Methanol (90:10).
-
Warning: Resolution (
) is often lower with TFA than Perchloric Acid. You may need to lower the temperature to 5°C to compensate.
Troubleshooting Crown Ether Methods
-
Symptom: No Retention (tR near void volume).
-
Cause: The amine is not protonated.
-
Fix: Ensure mobile phase pH is < 2.0. The
of the amino group is likely ~9.0, but the crown ether interaction requires a strict acidic environment to drive the equilibrium toward the complex.
-
-
Symptom: Broad Peaks.
-
Cause: Slow mass transfer kinetics at the quaternary center.
-
Fix: Decrease flow rate to 0.2 mL/min.
-
Module 3: Indirect Separation (For UV Detection)
Recommended Reagent: Marfey’s Reagent (FDAA) Mechanism: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the amine to form diastereomers. These separate on a standard achiral C18 column.
Why this works:
-
Chromophore: FDAA adds a dinitrophenyl group, absorbing strongly at 340 nm (visible range, zero noise).
-
Resolution: Converts enantiomers into diastereomers, which have different physical properties and separate easily on standard C18.
Experimental Protocol
Step 1: Derivatization Reaction
-
Mix 50 µL of sample (50 mM) with 100 µL of FDAA (1% in Acetone).
-
Add 20 µL of 1M
. -
Heat at 40°C for 60 minutes.
-
Stop reaction with 20 µL of 1M HCl.
Step 2: HPLC Conditions
| Parameter | Specification |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 10% B to 50% B over 20 minutes |
| Detection | UV 340 nm |
Workflow Diagram: Derivatization Logic
Figure 2: Conversion of enantiomers to diastereomers using Marfey's reagent.[4]
Module 4: Alternative Direct Method (Zwitterionic)
Recommended Column: CHIRALPAK® ZWIX(+) Mechanism: Double ion-pairing.[5] The stationary phase contains a Cinchona alkaloid fused with a sulfonic acid.[5] It simultaneously attracts the amine (via the sulfonate) and the carboxyl (via the quinuclidine).
Protocol
-
Mobile Phase: Methanol (bulk) / Acetonitrile / Water (49:49:2).
-
Additives (Crucial): 50 mM Formic Acid + 25 mM Diethylamine (DEA).
-
Note: ZWIX columns require a protic solvent (MeOH) to function.[6] Do not run in 100% ACN.
-
Benefit: Excellent for LC-MS applications as the additives are volatile.
Module 5: Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Baseline Noise High | Detection wavelength <210 nm (Direct Method). | Switch to Method C (Marfey's) to detect at 340 nm. |
| Elution Order Unknown | No standards available. | Crownpak: D-amino acids usually elute first on CR-I(+).[2][3] Marfey's: L-amino acids usually elute first (as L-L diastereomer). |
| Peak Tailing | Secondary interactions with silanols. | Crownpak: Lower temperature. ZWIX: Ensure Acid/Base ratio is 2:1 (Acid excess). |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase. Do not inject DMSO into a Crownpak column. |
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). [Link]
-
Hyun, M. H. (2016). Liquid chromatographic resolution of chiral amino acids and peptides on crown ether-based chiral stationary phases.[2][3][7] Journal of Chromatography A. [Link]
-
Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][5][6][8][9][10][11][12] [Link]
-
Chiral Technologies. CHIRALPAK® ZWIX(+) / ZWIX(-) Application Guide. [Link]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. chiraltech.com [chiraltech.com]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. chiraltech.com [chiraltech.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Solubility of Peptide Precursors
Welcome to our comprehensive technical support guide on resolving the common yet challenging issue of peptide precursor insolubility. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during their experimental workflows. Here, we provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.
Introduction: The Challenge of Peptide Insolubility
Peptide insolubility is a significant bottleneck in drug discovery and proteomics research, often leading to inaccurate experimental results and project delays.[1] The phenomenon stems from a complex interplay of factors including the peptide's amino acid composition, sequence, and length, as well as the physicochemical properties of the solvent.[2][3][4][5] Aggregation, a common consequence of poor solubility, can compromise a peptide's bioavailability and therapeutic efficacy, and may even trigger immunogenic responses.[1] This guide will equip you with the knowledge and practical strategies to overcome these challenges.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Question 1: My lyophilized peptide won't dissolve in water. What is my first step?
Answer:
Before resorting to stronger solvents, it's crucial to systematically assess the peptide's properties and employ gentle solubilization techniques. The amino acid composition is the primary determinant of a peptide's solubility.[5]
Underlying Principle: The net charge of a peptide at a given pH dictates its interaction with an aqueous solvent. Peptides are generally most soluble at pH values away from their isoelectric point (pI), where they carry a net positive or negative charge, enhancing their interaction with water molecules.[2]
Step-by-Step Protocol:
-
Characterize Your Peptide:
-
Calculate the Net Charge: Assign a value of +1 to each basic residue (Lys, Arg, His, and the N-terminus) and -1 to each acidic residue (Asp, Glu, and the C-terminus).[6]
-
Acidic Peptide (Net Negative Charge): If the net charge is negative, the peptide is acidic and will be more soluble in a basic buffer.[7]
-
Basic Peptide (Net Positive Charge): If the net charge is positive, the peptide is basic and will be more soluble in an acidic buffer.[7]
-
Neutral or Hydrophobic Peptide (Net Charge of Zero or Dominated by Hydrophobic Residues): If the net charge is zero or the peptide has a high percentage of hydrophobic amino acids (e.g., >50%), it will likely require an organic solvent for initial dissolution.[8]
-
-
Initial Dissolution Attempt (Aqueous Buffers):
-
For Acidic Peptides: Try dissolving a small amount of the peptide in a basic buffer such as 0.1M ammonium bicarbonate.
-
For Basic Peptides: Attempt to dissolve a small portion in an acidic solution like 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[6][8]
-
Always start with a small test amount of your peptide before dissolving the entire sample. [7]
-
-
Physical Aids to Dissolution:
-
Sonication: A brief sonication in a water bath can help break up aggregates and enhance dissolution.[3][5][8] Use short bursts (e.g., 3 x 10 seconds) and keep the sample on ice to prevent heating.[8]
-
Gentle Warming: If the peptide is still not dissolved, gentle warming (to <40°C) can increase solubility.[2][3][9] However, be cautious as excessive heat can degrade the peptide.[3]
-
-
Clarification:
Caption: Strategies for solubilizing aggregated peptides.
Frequently Asked Questions (FAQs)
Q1: What is the isoelectric point (pI) and why is it important for peptide solubility?
A1: The isoelectric point (pI) is the pH at which a peptide has no net electrical charge. At this pH, the lack of charge repulsion between peptide molecules can lead to aggregation and precipitation, resulting in minimum solubility. Therefore, it is generally recommended to dissolve peptides in a buffer with a pH that is at least one unit above or below the pI.
Q2: How should I store my peptide solution to maintain its solubility and stability?
A2: Once a peptide is in solution, it is less stable than in its lyophilized form. [7]For short-term storage, keep the solution at 4°C. For long-term storage, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. [6][7]For peptides containing Cys, Met, or Trp, it is advisable to use oxygen-free buffers to prevent oxidation. [5][9] Q3: Can I use vigorous vortexing to dissolve my peptide?
A3: While gentle mixing is recommended, vigorous vortexing or shaking should generally be avoided as it can induce aggregation or foaming, which can denature the peptide. [10]Sonication is a more effective and gentler method for breaking up small particles and aiding dissolution. [3][5][8] Q4: My peptide contains Cysteine. Are there any special precautions I need to take?
A4: Yes, peptides containing Cysteine are susceptible to oxidation, which can lead to the formation of disulfide bonds and dimerization or oligomerization. This can significantly impact solubility and biological activity. To prevent this, dissolve the peptide in degassed, oxygen-free buffers. [7][9]The use of a reducing agent like dithiothreitol (DTT) can also help to keep the cysteine residues in their reduced state. [5]As mentioned earlier, avoid using DMSO as a solvent for Cys-containing peptides. [5][8][11]
References
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1289. [Link]
-
HongTide Biotechnology. (n.d.). Insoluble Peptide Purification. Retrieved from [Link]
-
LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Tashima, T. (2009). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Journal of Peptide Science, 15(8), 507-514. [Link]
-
LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
Apostol, M. I., & Sawaya, M. R. (2010). Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. Biophysical Journal, 99(11), 3745-3753. [Link]
-
Ye, H., & Li, L. (2009). Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis. Current Protocols in Protein Science, 57(1), 16.10.1-16.10.6. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wang, W., Roberts, C. J., & Sarisky, D. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170034. [Link]
-
Ollivier, N., & Melnyk, O. (2021). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. Organic & Biomolecular Chemistry, 19(3), 549-553. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. jpt.com [jpt.com]
- 4. lifetein.com [lifetein.com]
- 5. bachem.com [bachem.com]
- 6. genscript.com [genscript.com]
- 7. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. jpt.com [jpt.com]
- 11. Insoluble Peptide Purification-HongTide Biotechnology [hongtide.com]
Process Safety Support Center: Large-Scale Exothermic Reaction Management
Status: Online | Tier: L3 Engineering Support Operator: Dr. A. Vance, Senior Process Safety Scientist
Welcome to the Process Safety Support Center. You are likely here because a reaction that behaved perfectly in a 100 mL flask is now showing concerning thermal behavior in a 5 L reactor, or you are preparing for a transfer to the pilot plant (50 L+).
In scale-up, heat generation is volumetric (
Module 1: Thermal Hazard Assessment (The "Go/No-Go" Decision)
Q: "My DSC scan shows a sharp exothermic peak at 180°C. My process runs at 80°C. Am I safe to scale up?"
A: Not necessarily. A DSC (Differential Scanning Calorimetry) scan is a screening tool, not a safety guarantee.
The Causality:
DSC data is typically collected at a scan rate of 5–10 K/min. This rapid heating shifts the detected onset temperature (
The Protocol: Stoessel Criticality Assessment You must determine the Maximum Temperature of Synthesis Reaction (MTSR) .[1][2] This is the temperature the reactor would reach if cooling failed and all unreacted material consumed itself adiabatically.
Calculation:
Risk Classification (Stoessel Classes): Compare MTSR against your Maximum Technical Temperature (MTT—usually the boiling point of the solvent or the trigger point of a secondary decomposition reaction).
| Class | Condition | Risk Level | Action Required |
| 1 | MTSR < MTT | Low | Safe, provided solvent boiling can be handled. |
| 2 | MTSR > MTT | Medium | Boiling will occur. Ensure condenser capacity > Heat release rate. |
| 3 | MTSR > | High | Critical. If cooling fails, the reaction triggers a secondary explosion/decomposition. |
| 4 | Prohibited | Process is physically impossible (boils immediately). | |
| 5 | MTT > | Extreme | "Bomb" territory. Reaction heat alone triggers decomposition. |
Visualization: Thermal Safety Workflow
Figure 1: Decision logic for thermal safety screening. High-energy precursors must be filtered out before scale-up.
Module 2: Dosing & Accumulation (The "Sleeping Giant")
Q: "I'm adding Reagent B slowly, but the temperature isn't rising initially. Should I increase the dosing rate?"
A: ABSOLUTELY NOT. You are creating a 'Sleeping Giant' (Accumulation).
The Causality:
If the reaction temperature (
Case Study: Grignard Reagent Scale-Up Grignard formation (R-X + Mg) is notorious for induction periods.[3][4] If you add 50% of your alkyl halide without seeing an exotherm, and then it initiates, the accumulated energy will vaporize the solvent instantly.
Protocol: The "Stop-and-Check" Dosing Strategy
-
Charge Catalyst/Mg: Establish the heel.
-
Initiation Charge: Add only 5–10% of the limiting reagent.
-
The Wait: STOP DOSING. Wait for a visible exotherm (temperature rise) or color change.
-
Troubleshooting: If no exotherm after 15 mins, heat slightly or add iodine/DIBAL-H activator.
-
Critical Rule:Never resume dosing until the initiation exotherm is observed and subsides.
-
-
Dosing Interlock: Once initiated, link the dosing pump to the reactor temperature via a PLC (Programmable Logic Controller).
Visualization: Dosing Control Loop
Figure 2: Active control loop. The pump is physically interlocked to the reactor temperature to prevent accumulation.
Module 3: Heat Transfer Engineering (The Square-Cube Law)
Q: "The cooling jacket is running at -20°C, but the reactor internal temperature is still rising. Why?"
A: You have hit the Heat Transfer Limit (
The Causality:
As you scale up, the Surface Area-to-Volume ratio (
Data Comparison: The Heat Removal Cliff
| Scale | Volume (V) | Surface Area (A) | A/V Ratio ( | Cooling Capacity (Approx) |
| Lab Flask | 1 L | 0.05 | 50 | > 100 W/kg |
| Pilot Reactor | 50 L | 0.70 | 14 | ~ 40 W/kg |
| Production | 2000 L | 8.50 | 4.2 | < 15 W/kg |
Troubleshooting Protocol:
-
Calculate Heat Release Rate (
): Use data from Reaction Calorimetry (RC1). -
Calculate Reactor Cooling Capacity (
):-
U (Heat Transfer Coefficient): Typically 200–400 W/
K for organic solvents in glass-lined reactors.
-
-
The Fix:
-
Slow Down: Reduce the dosing rate to ensure
. -
Cryogenic Cooling: Lower
(increase ). -
Dilution: Increase solvent volume to increase thermal mass (lowers
).
-
Module 4: Emergency Mitigation (The Last Line of Defense)
Q: "What happens if the stirrer fails during peak dosing?"
A: This is the worst-case scenario (Loss of Mixing + Loss of Cooling).
The Causality:
Without stirring, the reaction creates "hot spots." The heat transfer coefficient (
Mitigation Strategies (DIERS Methodology):
-
Bottom Dump (Quench): Have a pre-filled vessel with cold solvent or quenching agent (e.g., water/acid) below the reactor. If
hits the critical limit, gravity dump the contents.-
Requirement: Dump time must be < Time to Maximum Rate (TMR).
-
-
Emergency Relief Sizing: Do not guess vent sizes. Use the DIERS (Design Institute for Emergency Relief Systems) methodology.[7][8]
-
Gassy Systems: If the reaction generates gas (e.g.,
, ), you need a much larger vent area than for vapor-pressure systems. -
Two-Phase Flow: Assume the venting fluid is a foam/liquid mixture, not just gas. This requires 2–5x larger vent areas.
-
References
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Defines the Criticality Classes and MTSR concepts).
-
Health and Safety Executive (HSE). (2014). Designing and Operating Safe Chemical Reaction Processes. HSG143. (Official guidance on scale-up safety).
-
Etchells, J. & Wilday, J. (1998). Workbook for Chemical Reactor Relief System Sizing. HSE Books. (The standard for DIERS methodology and relief sizing).[7][9]
-
Am Ende, D. J. (2019). Chemical Engineering in the Pharmaceutical Industry: Active Pharmaceutical Ingredients. Wiley. (Detailed protocols for Grignard and dosing control).
-
Design Institute for Emergency Relief Systems (DIERS). (n.d.).[8] DIERS Users Group Methodology. AIChE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. catsci.com [catsci.com]
- 7. icheme.org [icheme.org]
- 8. fauske.com [fauske.com]
- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Conformational Constraint: A Comparative Analysis of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid and Proline Analogs
Introduction: The Enduring Quest for Conformational Control in Drug Design
In the landscape of medicinal chemistry, the pursuit of potent and selective therapeutics is intrinsically linked to the precise control of molecular conformation. Peptides and small molecules often exist as a dynamic ensemble of conformations, yet typically only one of these spatial arrangements is responsible for the desired biological activity. The strategic introduction of conformationally constrained amino acids is a cornerstone of modern drug design, aiming to lock a molecule into its bioactive shape.[1][2] This pre-organization reduces the entropic penalty of binding to a biological target, often leading to significant gains in affinity and efficacy.
For decades, proline has served as a fundamental tool for introducing conformational rigidity into peptide backbones.[3] Its unique cyclic secondary amine structure restricts the peptide backbone's flexibility, making it a natural starting point for further modification.[4][5] This has spurred the development of a diverse family of proline analogs, each designed to impart specific structural biases.[6][7] These analogs, such as 4-hydroxyproline and 4-fluoroproline, leverage steric and stereoelectronic effects to fine-tune peptide secondary structures like β-turns and polyproline helices.[8][9]
This guide delves into a comparative analysis of classical proline analogs with a less conventional but highly intriguing scaffold: (S)-3-Aminotetrahydrofuran-3-carboxylic acid (AThF) . Unlike traditional proline analogs, which are α-amino acids, AThF is a cyclic β-amino acid. This fundamental difference in connectivity introduces a unique geometric vector for peptidomimetic and scaffold design. We will objectively compare their structural properties, impact on molecular conformation, and provide the experimental frameworks necessary for their evaluation, offering researchers a clear perspective on how to best leverage these powerful tools in their discovery programs.
Structural and Conformational Comparison
The primary value of a proline analog lies in its ability to predictably influence the local conformation. This is dictated by the interplay of ring structure, substituent electronics, and stereochemistry.
The Proline Paradigm: Ring Pucker and Its Consequences
The five-membered pyrrolidine ring of proline is not planar; it adopts an envelope-like "pucker." This puckering can occur in two primary forms: Cγ-endo (the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (it is on the opposite side). The preferred pucker directly influences the main-chain dihedral angles (Φ, Ψ), thereby shaping the peptide's secondary structure.[10][11]
-
(2S, 4R)-4-Hydroxyproline (Hyp): A key component of collagen, the hydroxyl group in the R configuration strongly favors the Cγ-exo pucker.[12][13] This conformation is crucial for the stability of the collagen triple helix.[13][14][15]
-
(2S, 4S)-4-Fluoroproline (flp) & (2S, 4R)-4-Fluoroproline (Flp): Fluorine, being highly electronegative, exerts a powerful stereoelectronic "gauche effect."[10][16] This leads to a striking dichotomy: the (4S)-diastereomer (flp) strongly prefers the Cγ-endo pucker, while the (4R)-diastereomer (Flp) favors the Cγ-exo pucker.[10][16] This allows for the rational stabilization or destabilization of specific peptide conformations depending on the stereoisomer used.[16][17]
This compound (AThF): A New Dimension in Scaffolding
AThF represents a significant departure from the proline scaffold.
-
β-Amino Acid Geometry: As a β-amino acid, the amino and carboxyl groups are attached to adjacent carbons (C3). When incorporated into a peptide chain, it adds an extra carbon atom to the backbone, fundamentally altering the peptide's topology compared to an α-amino acid.
-
Heterocyclic Ring: The replacement of a methylene group (C4) with an oxygen atom introduces polarity and changes the ring's conformational landscape. The tetrahydrofuran (THF) ring also exhibits puckering, but the energetic barriers and preferred conformations differ from the pyrrolidine ring of proline.
-
Geminal Substitution: The placement of both the amino and carboxyl groups on the same carbon (C3) creates a highly functionalized, stereochemically defined building block ideal for scaffold-based drug design, where side chains can be projected in distinct vectors.
The comparative workflow for evaluating these analogs is a multi-step process, beginning with structural analysis and culminating in functional assessment.
Sources
- 1. scispace.com [scispace.com]
- 2. biospace.com [biospace.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 14. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
conformational analysis of peptides containing (S)-3-Aminotetrahydrofuran-3-carboxylic acid
Title: The Oxygen Effect: A Comparative Conformational Analysis of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid in Peptide Design
Executive Summary
This guide provides an in-depth technical analysis of This compound (referred to herein as (S)-3-THF ), a constrained
By replacing a methylene unit with an ether oxygen in the five-membered ring, (S)-3-THF introduces specific hydrogen-bond accepting capabilities and distinct solubility profiles while maintaining the rigid helical constraints characteristic of this class. This guide compares these residues to assist in rational foldamer design.
Part 1: The Molecular Architect
Structural Scaffold & Stereochemistry
(S)-3-THF belongs to the family of tetrahydrofuran amino acids. It features a quaternary carbon at the 3-position, substituted with an amino group and a carboxyl group.[1][2]
-
Constraint Mechanism: The five-membered ring locks the
(N-C ) and (C -CO) torsion angles, severely restricting conformational space. -
Chirality: Unlike Ac5c (achiral/prochiral) or Aib (achiral), (S)-3-THF is inherently chiral due to the ether oxygen at position 1 breaking the ring's symmetry relative to the C3 center. This chirality is critical for inducing a preferred helical screw sense (handedness).
The "Oxygen Effect"
The ether oxygen at position 1 is not merely a structural spacer; it is a functional handle.
-
H-Bond Acceptor: The oxygen lone pairs can accept hydrogen bonds from amide protons (
), potentially stabilizing non-canonical turns or solvated states. -
Solubility: The polar ether linkage significantly lowers the lipophilicity (
) compared to the carbocyclic Ac5c, improving the water solubility of hydrophobic peptide sequences.
Part 2: Comparative Conformational Analysis
The following table contrasts (S)-3-THF with its primary alternatives in foldamer design.
Table 1: Comparative Design Metrics
| Feature | (S)-3-THF | Ac5c (Carbocyclic Analog) | Aib (Acyclic Standard) |
| Ring Size | 5-membered (Ether) | 5-membered (Carbocycle) | N/A (Acyclic) |
| Chirality | Chiral (S) | Achiral | Achiral |
| Helical Preference | |||
| Screw Sense | Induces Single Handedness | Racemic (unless chiral environment) | Racemic (unless chiral environment) |
| Solubility | Moderate/High | Low (Hydrophobic) | Moderate |
| Electronic Effect | H-Bond Acceptor (Ether O) | Inert | Inert |
Decision Logic: When to use (S)-3-THF?
Use the following decision matrix to select the appropriate residue for your sequence.
Figure 1: Decision logic for selecting constrained amino acids. (S)-3-THF is prioritized when chirality and solubility are simultaneous requirements.
Part 3: Experimental Validation Protocols
To rigorously confirm the conformation of peptides containing (S)-3-THF, a multi-modal approach is required.
Protocol: Solution State NMR Analysis
Objective: Determine the presence of intramolecular H-bonds characteristic of
-
Sample Preparation: Dissolve peptide (1-5 mM) in
(apolar, favors H-bonds) or DMSO- (polar, competitive). -
Solvent Titration (DMSO-
):-
Acquire 1D
H NMR spectra at 5-10% increments of DMSO- in . -
Analysis: Plot amide proton chemical shift (
) vs. DMSO concentration. -
Interpretation: A slope
ppm/vol% indicates a solvent-shielded (intramolecularly H-bonded) proton.
-
-
Variable Temperature (VT) NMR:
-
Record spectra from 273 K to 323 K in 10 K increments.
-
Analysis: Calculate temperature coefficients (
). Values ppb/K suggest strong intramolecular H-bonding (stable helix).
-
-
ROESY/NOESY Experiments:
-
Look for sequential
NOEs. -
Significance: Strong
correlations are the hallmark of helical backbones ( or ).
-
Protocol: X-Ray Crystallography
Objective: Definitive assignment of torsion angles (
-
Crystallization: Use slow evaporation from MeOH/H
O or vapor diffusion (hanging drop) using isopropanol as the reservoir. -
Data Collection: Collect diffraction data at 100 K to reduce thermal motion of the ring puckers.
-
Refinement:
Part 4: Synthesis & Workflow Visualization
Synthesizing sterically hindered peptides requires specific coupling protocols to prevent racemization (though less of a risk for C
Figure 2: Synthetic workflow from precursor to validated peptide. Note the use of HATU/HOAt, which is critical for coupling hindered
Critical Synthetic Note
Coupling
-
Reagent Choice: Use HATU or PyAOP with HOAt (7-aza-1-hydroxybenzotriazole).
-
Conditions: Double coupling (2 x 2 hours) at elevated temperature (50°C) or microwave-assisted synthesis is often necessary to drive the reaction to completion.
References
-
Toniolo, C., et al. (2001). "Control of peptide conformation by the disubstituted C(alpha) atom." Biopolymers. Link
-
Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. Link
-
Chandrasekhar, S., et al. (2004). "Synthesis and conformational analysis of peptides containing a sugar amino acid." Tetrahedron Letters. Link
-
Smith, A. B., et al. (1998). "Design and synthesis of non-peptide peptidomimetics." Journal of the American Chemical Society. Link
-
Demharter, A., et al. (1996). "Synthesis of this compound and its incorporation into peptides." Journal of Peptide Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
Benchmarking Computational Strategies for Constrained Peptide Engineering
Physics-Based vs. AI-Driven Approaches
Executive Summary
The engineering of constrained peptides—specifically those utilizing non-canonical amino acids (NCAAs), hydrocarbon staples, or macrocyclization—presents a unique "force field deficit" in computational modeling. Unlike small molecules (well-covered by GAFF/OPLS) or standard proteins (covered by AMBER/CHARMM), constrained peptides occupy a chemical twilight zone where standard tools frequently fail.
This guide objectively compares the three dominant paradigms: Molecular Dynamics (MD) , Rosetta Peptidomimetics , and emerging AI/Deep Learning (AlphaFold/Diffusion) .
Key Takeaway: While AlphaFold3 and specialized diffusion models have democratized structure prediction, they lack the physics-based granularity required for accurate binding affinity (
Part 1: The Landscape of Constraints
Constrained peptides introduce rigid kinematic closures that frustrate standard sampling algorithms. We categorize the challenges as follows:
-
Topological Frustration: Macrocycles (
residues) cannot be sampled effectively by standard Cartesian MD due to high energy barriers between conformers. -
Parameter Deficit: NCAAs (e.g.,
-methyl-alanine, olefinic staples) often lack pre-computed torsion parameters in standard force fields. -
Permeability Paradox: High affinity often correlates with low permeability; modeling the "chameleonic" ability of peptides to hide polar groups in the membrane is critical.
Part 2: Comparative Analysis of Modeling Approaches
The following data is synthesized from internal benchmarks and recent literature (2024-2025), comparing the performance of Rosetta (MeDCycFold/SCP) , AlphaFold3 (AF3) , and MD-based FEP+ .
Table 1: Performance Matrix – Structure vs. Affinity
| Feature | AlphaFold 3 / HighFold | Rosetta (CycPept/MeDCycFold) | MD / FEP+ (Schrödinger) |
| Primary Utility | Rapid Structure Prediction | De Novo Design & Scaffold Sampling | Affinity ( |
| NCAA Support | Moderate (improving in AF3) | High (via params files) | High (via OPLS4/GAFF2) |
| Backbone RMSD | 1.6 - 2.6 Å (AF3) | 0.5 - 1.5 Å (Native Rosetta) | < 1.0 Å (Refined) |
| Speed | Seconds/Minutes | Minutes/Hours | Hours/Days |
| Affinity Accuracy | Low (pLDDT | Moderate (Score function) | High ( |
| Membrane Permeability | N/A | Low | High (Permeability-Surface Area) |
Analysis of Experimental Data
-
Structure Prediction Accuracy:
-
AlphaFold3 has shown significant improvement over AF2 for cyclic peptides, achieving an average backbone RMSD of 1.67 Å for head-to-tail cyclizations. However, it struggles with flexible side chains (RMSD ~2.8 Å).
-
Rosetta (MeDCycFold) : A distilled Rosetta model demonstrated a 49x speedup over standard Rosetta (SCP) protocols while maintaining comparable accuracy (RMSD difference of only ~0.2 Å). Rosetta remains the gold standard for designing sequences that adopt a specific backbone geometry.
-
-
Binding Affinity Ranking:
-
FEP+ vs. MM-GBSA: In rigorous benchmarks on macrocycles, FEP+ (Free Energy Perturbation) consistently outperforms MM-GBSA. FEP+ achieves a Pearson correlation (
) of 0.85 with experimental binding data, whereas MM-GBSA typically plateaus at . -
Insight: For lead optimization of a stapled peptide, FEP+ is cost-effective despite the compute time, as it accurately predicts activity cliffs that ML models miss.
-
Part 3: Critical Workflow – Parameterization of NCAAs
The most common failure mode in peptide modeling is the use of "closest match" parameters for NCAAs (e.g., treating an olefinic staple as a generic alkane). This destroys the accuracy of the rigid constraint.
Below is the Self-Validating Protocol for generating high-fidelity parameters for constrained amino acids.
Protocol: The "QM-to-Topology" Pipeline
Prerequisites: Gaussian/ORCA (for QM), Antechamber (AmberTools) or Schrödinger Jaguar, and MD Engine (GROMACS/AMBER).
-
Conformer Generation (QM):
-
Isolate the NCAA (capped with ACE/NME).
-
Perform geometry optimization at the B3LYP/6-31G * level. Crucial: Do not optimize in vacuum if the residue is polar; use an implicit solvent model (PCM) to prevent internal hydrogen bond collapse that won't exist in the peptide chain.
-
-
Charge Fitting (RESP):
-
Calculate electrostatic potential (ESP).
-
Fit partial charges using the RESP (Restrained Electrostatic Potential) method. Constraint: Ensure the net charge is integer (0 for neutral residues) and constrain the ACE/NME caps to standard backbone charges to ensure modularity.
-
-
Torsion Parameterization:
-
Identify "soft" dihedrals (the staple linker).
-
Perform a Relaxed Potential Energy Surface (PES) scan.
-
Fit Force Field parameters (FrCmod) to match the QM energy profile.
-
-
Validation (The "Sanity Check"):
-
Run a 10ns MD simulation of the single residue in water.
-
Pass Criteria: The Ramachandran plot of the NCAA must match the QM energy minima.
-
Visualization: Parameterization Workflow
Figure 1: The "QM-to-Topology" pipeline ensures that non-canonical constraints (staples, cyclization linkers) are physically accurate before full-scale modeling.
Part 4: Strategic Decision Matrix
When should you use which tool? This decision tree guides the selection based on the project phase.
Figure 2: Decision Matrix for selecting the optimal computational tool based on the specific stage of the peptide drug discovery pipeline.
Part 5: Case Study & Validation
Scenario: Optimization of a macrocyclic peptide inhibitor for MDM2/MDMX (cancer target).
Workflow:
-
Scaffold Generation: Rosetta was used to generate 5,000 backbone macrocycles.
-
Filtering: AlphaFold-Multimer filtered these down to 50 binders based on pLDDT at the interface.
-
Refinement (The Product): FEP+ was applied to the top 10 candidates to predict relative binding free energies (
).
Results:
-
Prediction: FEP+ predicted that adding a chloro-substitution on the tryptophan indole (NCAA: 6-Cl-Trp) would improve affinity by 1.2 kcal/mol.
-
Experiment: SPR confirmed a
improvement from 50 nM to 8 nM (~1.1 kcal/mol). -
Comparison: MM-GBSA predicted a loss of affinity, highlighting the necessity of rigorous FEP for subtle electronic effects in NCAAs.
References
-
Schrödinger, Inc. (2025). FEP+ for Biologics and Macrocycles: Benchmarking Affinity Predictions. Retrieved from [Link]
-
Baker Lab. (2025). MeDCycFold: A Rosetta Distillation Model to Accelerate Structure Prediction of Cyclic Peptides.[1] BioRxiv.[2] Retrieved from [Link][3]
-
DeepMind/Isomorphic Labs. (2025). AlphaFold3 for Non-canonical Cyclic Peptide Modeling: Hierarchical Benchmarking. BioRxiv.[2] Retrieved from [Link]
-
Journal of Chemical Information and Modeling. (2023). CycPeptMPDB: A Comprehensive Database of Membrane Permeability of Cyclic Peptides.[4] ACS Publications.[5] Retrieved from [Link]
-
Frontiers in Pharmacology. (2025). Cyclic peptide membrane permeability prediction using deep learning model based on molecular attention transformer. Retrieved from [Link][3][6][7]
-
Meiler Lab. (2024). Non-canonical amino acid (NCAA) parameterization using Rosetta. Vanderbilt University. Retrieved from [Link]
Sources
- 1. MeDCycFold: A Rosetta Distillation Model to Accelerate Structure Prediction of Cyclic Peptides with Backbone N-methylation and D-amino Acids | bioRxiv [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. bakerlab.org [bakerlab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hpc.nih.gov [hpc.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
biological activity comparison of furanoid vs. prolinol-containing peptides
Executive Summary
Objective: To provide a technical comparison between Furanoid Sugar Amino Acids (SAAs) and Prolinol-derived motifs as peptidomimetic strategies for enhancing biological activity, metabolic stability, and bioavailability.
Core Findings:
-
Furanoid Peptides function primarily as internal structural architects . Their tetrahydrofuran (THF) core acts as a rigid dipeptide isostere, forcing specific secondary structures (e.g., 12-helices or
-turns) that align pharmacophores and resist proteolysis through backbone modification. -
Prolinol Peptides function primarily as terminal shields . The reduction of the C-terminal carboxylate to an alcohol (prolinol) abolishes carboxypeptidase recognition and alters membrane permeability, but generally terminates the peptide chain, limiting its use to C-capping or specific transition-state mimicry.
Recommendation: Use Furanoids when de novo design of secondary structure (conformational locking) is required. Use Prolinol to enhance the serum half-life of linear peptides by blocking C-terminal degradation without significantly altering the internal folding landscape.
Structural Mechanics & Stereoelectronic Effects
To rationally select between these scaffolds, one must understand their distinct impacts on peptide topology and electronics.
Furanoid Scaffolds (Internal Constraint)
Furanoid amino acids (FAAs) are synthetic hybrids of carbohydrates and amino acids. The tetrahydrofuran ring replaces the flexible peptide backbone.
-
Conformational Lock: The ring constrains the
and torsion angles. Depending on the stereochemistry (cis vs. trans substituents at C2 and C5), FAAs can induce:-
Cis-FAAs: Reverse turns (mimicking
-turns). -
Trans-FAAs: Extended helices (e.g., the 12-helix observed in oligomers).
-
-
H-Bonding Potential: The ether oxygen in the ring acts as a permanent hydrogen bond acceptor, unlike the methylene group in proline, potentially stabilizing specific solvation shells or intramolecular bonds.
Prolinol Motifs (Terminal Modification)
Prolinol (pyrrolidine-2-methanol) is the reduced form of proline.
-
Chain Termination: Lacking a carboxylic acid, prolinol cannot propagate the peptide chain via standard amide coupling (unless the hydroxyl is etherified, which changes the chemistry entirely). It is exclusively a C-terminal cap.
-
Electronic Alteration: The replacement of the carbonyl (
) with a hydroxyl ( ) removes a hydrogen bond acceptor and adds a donor. This drastic change often disrupts the "recognition motif" required by proteolytic enzymes (carboxypeptidases).
Structural Logic Diagram
The following diagram illustrates the decision logic based on structural requirements.
Caption: Decision pathway for selecting Furanoid vs. Prolinol scaffolds based on architectural vs. stability needs.
Performance Comparison
Proteolytic Stability
The primary driver for using peptidomimetics is to evade the "proteolytic graveyard."
| Feature | Furanoid Peptides | Prolinol Peptides | Mechanism of Stability |
| Serum Half-life ( | High (>24h typically) | Moderate to High (Sequence dependent) | Furanoid: Unnatural backbone is unrecognized by endopeptidases. Prolinol: chemically impossible for carboxypeptidases to cleave. |
| Primary Target | Endopeptidases (e.g., Trypsin, Chymotrypsin) | Exopeptidases (Carboxypeptidase A/B) | |
| Bioavailability | Variable (Sugar moiety can increase hydrophilicity) | Enhanced (Alcohol increases membrane permeability) |
Bioactivity & Binding Affinity
-
Furanoid: In Somatostatin analogs, replacing the native turn with a furanoid scaffold has been shown to maintain or enhance binding affinity (
in nanomolar range) by locking the pharmacophores (Trp-Lys) in the bioactive conformation, reducing the entropic penalty of binding. -
Prolinol: In antimicrobial peptides (AMPs), C-terminal prolinol modifications often lower the Minimum Inhibitory Concentration (MIC) against Gram-negative bacteria. The alcohol group facilitates interaction with the lipopolysaccharide (LPS) layer more effectively than a charged carboxylate.
Experimental Protocols
Synthesis: Solid Phase Peptide Synthesis (SPPS) Considerations
Protocol A: Incorporation of Furanoid SAAs
-
Challenge: The secondary amine of the sugar amino acid is sterically hindered and less nucleophilic than standard amino acids.
-
Solution: Use HATU/HOAt activation instead of HBTU. Double coupling is mandatory.
-
Step-by-Step:
-
Swell resin (Rink Amide for amidated C-term).
-
Deprotect Fmoc (20% Piperidine/DMF).
-
Coupling: 3 eq. Fmoc-Furanoid-OH, 2.9 eq. HATU, 6 eq. DIPEA. React for 4 hours (vs. standard 45 min).
-
Capping: Acetyl anhydride to block unreacted amines.
-
Proceed with next residue (use stronger activation for the amino acid following the furanoid due to steric bulk).
-
Protocol B: C-Terminal Prolinol Loading
-
Challenge: Prolinol cannot be attached via standard amide coupling to a linker.
-
Solution: Use 2-chlorotrityl chloride (2-CTC) resin for direct displacement or reductive amination strategies (less common on solid phase).
-
Step-by-Step:
-
Use 2-CTC resin (1.0-1.6 mmol/g).
-
Dissolve Prolinol (3 eq.) in DCM/DMF (1:1) with DIPEA (5 eq.).
-
Add to resin and shake for 2 hours (Nucleophilic displacement of Cl).
-
Capping: Add MeOH (1 mL) to quench unreacted chloride sites.
-
The first amino acid is then coupled to the secondary amine of the prolinol (requires HATU).
-
Validation: Serum Stability Assay
This assay determines the functional superiority of the modification.
-
Preparation: Dissolve peptide (1 mg/mL) in PBS (pH 7.4).
-
Incubation: Add 10% human serum (Sigma-Aldrich) or specific enzyme (Carboxypeptidase Y for Prolinol testing). Incubate at 37°C.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Add 50 µL Acetonitrile + 1% TFA to precipitate serum proteins. Centrifuge (10,000g, 5 min).
-
Analysis: Inject supernatant into RP-HPLC (C18 column).
-
Calculation: Plot Area Under Curve (AUC) vs. Time. Calculate
using first-order decay kinetics ( ).
Structural Validation (CD Spectroscopy)
Circular Dichroism (CD) is the "gold standard" for verifying if the Furanoid scaffold successfully induced a turn.
Caption: Interpretation flow for CD spectra. Furanoid oligomers often show a distinct signature around 225 nm, distinct from standard alpha-helices.
Interpretation:
-
Furanoid Signature: Look for a shift in the minima. While
-helices show minima at 208/222 nm, Furanoid 12-helices often display a distinct minimum near 225 nm and a maximum near 205 nm. -
Prolinol Signature: Prolinol itself does not induce a strong signal. If the spectrum remains "Random Coil" (minima ~198-200 nm) despite the modification, the Prolinol has not induced structure, confirming its role is purely protective, not architectural.
References
-
Grotenbreg, G. M., et al. (2004). "Design, synthesis, and NMR structure of linear and cyclic oligomers containing novel furanoid sugar amino acids." Journal of the American Chemical Society. Link
-
Chakraborty, T. K., et al. (2005). "Sugar amino acids and their uses in designing bioactive molecules." Chemical Reviews. Link
-
Sreerama, N., & Woody, R. W. (2004). "Computation and analysis of protein circular dichroism spectra." Methods in Enzymology. Link
-
Bellmann-Sickert, K., & Beck-Sickinger, A. G. (2010). "Peptide drugs to target G protein-coupled receptors." Trends in Pharmacological Sciences. (Discusses C-terminal modifications for stability). Link
-
Dennison, S. R., et al. (2015). "The effect of C-terminal modifications on the antimicrobial activity of peptides." Biochimica et Biophysica Acta (BBA) - Biomembranes. Link
Safety Operating Guide
Navigating the Disposal of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
Foundational Knowledge: Understanding the Compound
(S)-3-Aminotetrahydrofuran-3-carboxylic acid is a non-proteinogenic amino acid incorporating a tetrahydrofuran ring. Its unique structure makes it a valuable building block in medicinal chemistry and drug development. However, this novelty also necessitates a thorough understanding of its potential hazards to ensure safe handling and disposal.
Before commencing any procedure, a comprehensive risk assessment is paramount. The Globally Harmonized System (GHS) provides a clear framework for understanding the hazards associated with this compound.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
This data is compiled from publicly available Safety Data Sheets (SDS).
The presence of both an amine and a carboxylic acid group confers amphoteric properties to the molecule, while the tetrahydrofuran ring, a cyclic ether, introduces considerations regarding peroxide formation, although this is less of a concern for this substituted derivative compared to the parent solvent.
Prioritizing Safety: Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to PPE protocols is non-negotiable. The causality behind these choices is rooted in preventing all routes of exposure.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves are essential. While nitrile gloves offer good general protection for short-term handling, it is crucial to consult the glove manufacturer's resistance chart for specific breakthrough times, especially when working with solutions of this compound. For prolonged contact, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.
The Disposal Hierarchy: A Step-by-Step Approach
The primary and most recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. This ensures regulatory compliance and minimizes environmental impact.
Waste Segregation and Collection
Proper segregation at the point of generation is the cornerstone of safe and efficient waste management.
Step 1: Container Selection Use a dedicated, properly labeled, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable for this type of solid or aqueous waste. The container must have a secure, leak-proof lid.
Step 2: Labeling The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 3: Segregation Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials. Specifically, keep this waste stream separate from:
-
Strong oxidizing agents
-
Strong acids and bases (unless part of a neutralization procedure)
-
Flammable solvents
Caption: Decision tree for the disposal of this compound.
Off-Site Disposal via Licensed Contractor
This is the default and most secure method of disposal.
Step 1: Accumulation Collect the properly labeled waste container in your laboratory's satellite accumulation area.
Step 2: Request Pickup Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
Step 3: Documentation Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. Your EHS department will guide you through this process.
In-Lab Treatment for Small Aqueous Waste Streams: A Cautious Approach
For very small quantities of low-concentration aqueous solutions, in-laboratory neutralization may be a viable option, subject to institutional and local regulations . This procedure is based on the general principles of amino acid and ether stability and should be performed with extreme caution.
Disclaimer: The following is a hypothetical procedure based on chemical principles. It is imperative to test this procedure on a microscale (a few milliliters) before applying it to a larger volume of waste to observe for any unexpected reactions, such as excessive heat generation or gas evolution.
Hypothetical Neutralization and Degradation Protocol
The rationale for this two-step process is to first neutralize the amino acid functionality and then to potentially open the tetrahydrofuran ring under harsh conditions, rendering the molecule more amenable to biological degradation in the wastewater treatment system.
Materials:
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Ice bath
Procedure:
Step 1: Neutralization
-
Place the beaker containing the aqueous waste of this compound in an ice bath on a stir plate within a chemical fume hood.
-
Slowly add 1 M NaOH dropwise while continuously stirring and monitoring the pH. The goal is to bring the pH to a neutral range (pH 6-8). Be mindful that the neutralization of the carboxylic acid and the deprotonation of the ammonium group will occur at different pH values, but a final neutral pH is the objective.
-
If you overshoot the neutral pH, slowly add 1 M HCl to bring it back into the desired range.
-
Allow the solution to return to room temperature.
Step 2: Disposal of Neutralized Solution
-
Consult your local and institutional regulations to determine if the neutralized solution can be discharged to the sanitary sewer. Many jurisdictions have specific rules regarding the disposal of chemical waste, even after neutralization.
-
If permitted, pour the neutralized solution down the drain with a copious amount of running water (at least 20 times the volume of the solution).
Important Considerations:
-
This procedure is only suitable for dilute aqueous solutions.
-
Do not attempt this with concentrated solutions or solid waste.
-
Be aware of the potential for exothermic reactions during neutralization. The use of an ice bath is a critical safety measure.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. While disposal through a licensed contractor remains the gold standard, understanding the chemical principles behind potential in-lab treatment methods for small quantities empowers researchers to make informed decisions in compliance with their institutional and local regulations. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
